Product packaging for Telaprevir(Cat. No.:CAS No. 402957-28-2)

Telaprevir

Cat. No.: B1684684
CAS No.: 402957-28-2
M. Wt: 679.8 g/mol
InChI Key: BBAWEDCPNXPBQM-GDEBMMAJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Telaprevir (also known as VX-950) is a direct-acting antiviral agent and a potent, selective inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease . This enzyme is essential for viral replication, as it cleaves the HCV-encoded polyprotein into mature proteins (NS4A, NS4B, NS5A, and NS5B) required for viral assembly . By reversibly binding to the protease active site, this compound halts the viral life cycle, providing a powerful tool for studying HCV biology and antiviral mechanisms . Historically used in combination with peginterferon and ribavirin for treating chronic HCV genotype 1 infection, this compound demonstrated significant efficacy in increasing sustained virological response rates . While it has been withdrawn from the clinical market, it retains high value in scientific research. Applications include the study of antiviral resistance mechanisms, viral protease function and kinetics, and as a reference compound in the development of novel protease inhibitors . Emerging research also explores its potential activity against other viruses, such as enterovirus D68 . Researchers are advised that this product is provided For Research Use Only (RUO) . It is strictly not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H53N7O6 B1684684 Telaprevir CAS No. 402957-28-2

Properties

IUPAC Name

(3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-1,2-dioxohexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H53N7O6/c1-5-10-25(29(44)34(48)39-23-15-16-23)40-33(47)28-24-14-9-13-22(24)20-43(28)35(49)30(36(2,3)4)42-32(46)27(21-11-7-6-8-12-21)41-31(45)26-19-37-17-18-38-26/h17-19,21-25,27-28,30H,5-16,20H2,1-4H3,(H,39,48)(H,40,47)(H,41,45)(H,42,46)/t22-,24-,25-,27-,28-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAWEDCPNXPBQM-GDEBMMAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C(=O)NC1CC1)NC(=O)C2C3CCCC3CN2C(=O)C(C(C)(C)C)NC(=O)C(C4CCCCC4)NC(=O)C5=NC=CN=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)C(=O)NC1CC1)NC(=O)[C@@H]2[C@H]3CCC[C@H]3CN2C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C4CCCCC4)NC(=O)C5=NC=CN=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H53N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40193304
Record name Telaprevir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40193304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

679.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Telaprevir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015616
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

In water, 0.0047 mg/mL, 3.55e-02 g/L
Record name Telaprevir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05521
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Telaprevir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8125
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Telaprevir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015616
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

White to off-white powder

CAS No.

402957-28-2
Record name Telaprevir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=402957-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Telaprevir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0402957282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Telaprevir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05521
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Telaprevir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40193304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopenta[c]pyrrole-1-carboxamide, (2S)-2-cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl-L-valyl-N-[(1S)-1-[2-(cyclopropylamino)-2-oxoacetyl]butyl]octahydro-, (1S,3aR,6aS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.857
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TELAPREVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/655M5O3W0U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Telaprevir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8125
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Telaprevir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015616
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Telaprevir in HCV Replication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telaprevir (VX-950) is a potent, direct-acting antiviral (DAA) agent that marked a significant advancement in the treatment of chronic Hepatitis C Virus (HCV) genotype 1 infection.[1][2] As a peptidomimetic inhibitor, its primary target is the HCV nonstructural protein 3/4A (NS3/4A) serine protease, an enzyme indispensable for viral replication.[3] This technical guide provides an in-depth examination of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the core processes.

The Hepatitis C Virus Replication Cycle and this compound's Point of Intervention

The HCV lifecycle begins with the virus binding to host cell receptors, followed by entry and uncoating of the viral RNA genome. This single-stranded RNA is then translated into a large polyprotein, which must be cleaved by both host and viral proteases to produce mature structural and nonstructural (NS) proteins.[3][4] The NS proteins assemble into a replication complex on the endoplasmic reticulum membrane, where viral RNA replication occurs. New viral particles are then assembled and released from the cell.

The NS3/4A serine protease is a key viral enzyme responsible for cleaving the HCV polyprotein at four specific sites, generating the mature NS4A, NS4B, NS5A, and NS5B proteins.[2][4] This cleavage is an absolute requirement for the formation of the functional viral replication complex. This compound directly inhibits this critical step, thereby halting the viral lifecycle.

HCV_Lifecycle cluster_cell Hepatocyte Entry Entry Translation Translation Entry->Translation Viral RNA Release Polyprotein Processing Polyprotein Processing Translation->Polyprotein Processing HCV Polyprotein Replication Complex Assembly Replication Complex Assembly Polyprotein Processing->Replication Complex Assembly Mature NS Proteins RNA Replication RNA Replication Replication Complex Assembly->RNA Replication (-) strand synthesis (+) strand synthesis Assembly & Release Assembly & Release RNA Replication->Assembly & Release New Viral Genomes Exit New HCV Virions Assembly & Release->Exit This compound This compound This compound->Polyprotein Processing Inhibition of NS3/4A HCV Virion HCV Virion HCV Virion->Entry Inhibition_Mechanism cluster_protease NS3/4A Protease Active Site S139 Ser139 H58 His58 D82 Asp82 Polyprotein Polyprotein Polyprotein->S139 Normal Cleavage This compound This compound This compound->S139 Reversible Covalent Bond (Inhibition) Biochemical_Assay cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Reagents 1. Prepare Reagents - Purified NS3/4A Protease - FRET Peptide Substrate - this compound Dilutions - Assay Buffer Mix 2. Mix Reagents in Microplate (Enzyme + this compound + Substrate) Reagents->Mix Incubate 3. Incubate at 37°C Mix->Incubate Measure 4. Measure Fluorescence (Kinetic Read) Incubate->Measure Calculate 5. Calculate Reaction Rates Measure->Calculate Plot 6. Plot % Inhibition vs. [this compound] Calculate->Plot IC50 7. Determine IC50 Value Plot->IC50 Replicon_Assay cluster_quant Quantification Seed 1. Seed HCV Replicon Cells (e.g., Huh-7) in Microplates Add_Drug 2. Add this compound Dilutions Seed->Add_Drug Incubate 3. Incubate for 48-72 hours Add_Drug->Incubate Lyse 4a. Lyse Cells & Measure Reporter (e.g., Luciferase) Incubate->Lyse Extract 4b. Extract RNA & Perform RT-qPCR Incubate->Extract Cytotoxicity 5. Perform Parallel Cytotoxicity Assay (e.g., MTS) Incubate->Cytotoxicity Analyze 6. Analyze Data & Calculate EC50 Lyse->Analyze Extract->Analyze Cytotoxicity->Analyze

References

The Discovery and Development of Telaprevir: A Protease Inhibitor Revolutionizing Hepatitis C Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Telaprevir (VX-950), a potent, selective, and reversible inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, marked a significant milestone in the treatment of chronic HCV genotype 1 infection. Co-developed by Vertex Pharmaceuticals and Johnson & Johnson, its approval heralded the era of direct-acting antivirals (DAAs), fundamentally shifting the treatment paradigm from interferon-based therapies to more effective and targeted regimens. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data related to this compound. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this pivotal antiviral agent.

Introduction: The Unmet Need and the Rise of a Targeted Therapy

Prior to the introduction of DAAs, the standard of care for chronic hepatitis C, a combination of pegylated interferon-alfa and ribavirin, was fraught with significant side effects and offered suboptimal cure rates, particularly for patients with HCV genotype 1.[1] The HCV NS3/4A serine protease, an enzyme crucial for viral replication, was identified as a prime target for therapeutic intervention.[2] This enzyme is responsible for cleaving the HCV polyprotein into mature non-structural proteins essential for the viral life cycle.[3] The development of this compound was a result of a structure-based drug design approach aimed at specifically inhibiting this viral protease.[2]

Mechanism of Action: Halting Viral Replication at its Core

This compound functions by binding to the active site of the HCV NS3/4A serine protease in a covalent yet reversible manner.[4] This binding blocks the proteolytic activity of the enzyme, thereby preventing the processing of the HCV polyprotein.[3] The inhibition of polyprotein cleavage disrupts the formation of the viral replication complex, ultimately suppressing HCV replication.[4]

The Hepatitis C Virus Replication Cycle and this compound's Point of Intervention

The HCV life cycle begins with the virus entering a host hepatocyte.[5] The viral RNA is then translated into a single large polyprotein, which is subsequently cleaved by host and viral proteases into structural and non-structural proteins.[6][7] The non-structural proteins, including NS3/4A, NS5A, and NS5B, form a replication complex that synthesizes new viral RNA.[3] This new RNA is then packaged into new virus particles that are released from the cell.[5] this compound's inhibition of the NS3/4A protease is a critical intervention in this cycle, as it prevents the maturation of the non-structural proteins necessary for replication.

HCV_Lifecycle cluster_cell Hepatocyte cluster_replication Replication Complex Formation Viral Entry Viral Entry Translation Translation Viral Entry->Translation Release of viral RNA Polyprotein Processing Polyprotein Processing Translation->Polyprotein Processing Production of polyprotein RNA Replication RNA Replication Polyprotein Processing->RNA Replication Formation of replication complex Viral Assembly Viral Assembly RNA Replication->Viral Assembly Synthesis of new viral RNA Viral Release Viral Release Viral Assembly->Viral Release Polyprotein Polyprotein NS3/4A Protease NS3/4A Protease Polyprotein->NS3/4A Protease Cleavage Mature NS Proteins Mature NS Proteins NS3/4A Protease->Mature NS Proteins This compound This compound This compound->NS3/4A Protease Inhibits

HCV Replication Cycle and this compound's Mechanism of Action.

Quantitative Data: Gauging the Potency and Efficacy of this compound

The antiviral activity and clinical efficacy of this compound have been quantified through a series of in vitro assays and extensive clinical trials.

In Vitro Antiviral Activity

This compound's potency against the HCV NS3/4A protease and its ability to inhibit viral replication in cell-based assays are summarized below.

Parameter HCV Genotype Value Assay Type Reference
IC50 Genotype 1b0.354 µMHCV Replicon Assay (48h)[4]
IC90 Genotype 1b0.830 µMHCV Replicon Assay (48h)[4]
Ki Genotype 17 nMEnzyme Inhibition Assay[8]
IC50 Genotype 1b130 nMProtease Cleavage Assay[9]
IC50 Genotype 2bSimilar to Genotype 1Protease Cleavage Assay[9]
Clinical Efficacy: Sustained Virologic Response (SVR) Rates

The primary endpoint in clinical trials for HCV therapies is the achievement of a sustained virologic response (SVR), defined as undetectable HCV RNA 24 weeks after the completion of therapy, which is considered a cure. This compound, in combination with pegylated interferon alfa and ribavirin (PR), demonstrated significantly higher SVR rates compared to PR alone in both treatment-naïve and treatment-experienced patients with HCV genotype 1.

Table 2: SVR Rates in Phase 3 Clinical Trials of this compound

Study Patient Population Treatment Arm SVR Rate (%) Reference
ADVANCE Treatment-NaïveThis compound (12 weeks) + PR (24/48 weeks)75[10]
Placebo + PR (48 weeks)44[10]
REALIZE Treatment-Experienced (Prior Relapsers)This compound + PR86
Placebo + PR24
Treatment-Experienced (Prior Partial Responders)This compound + PR57
Placebo + PR15
Treatment-Experienced (Prior Null Responders)This compound + PR31
Placebo + PR5
Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been characterized in both healthy volunteers and HCV-infected patients.

Parameter Value Conditions Reference
Time to Cmax 3.75 - 5.00 hoursSingle dose, fasted state[11]
Half-life (t1/2) 5.37 - 9.32 hoursSingle dose, fasted state[11]
Effective Half-life 9 - 11 hoursSteady state[12]
Protein Binding 59 - 76%-[13]
Metabolism Primarily via CYP3A4-[12]
Elimination 82% in feces, 9% expired, 1% in urine-[12]

Experimental Protocols

HCV NS3/4A Protease FRET Assay

This assay is used to determine the in vitro inhibitory activity of compounds against the HCV NS3/4A protease.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorescence resonance energy transfer (FRET) pair. The peptide is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the NS3/4A protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

Methodology:

  • Reagents and Materials: Recombinant HCV NS3/4A protease, FRET peptide substrate, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM DTT, 20% glycerol), test compound (this compound), and a fluorescence microplate reader.

  • Procedure: a. The test compound is serially diluted in the assay buffer. b. The recombinant NS3/4A protease is pre-incubated with the test compound for a specified period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding. c. The enzymatic reaction is initiated by the addition of the FRET peptide substrate. d. The fluorescence intensity is monitored kinetically over time using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: The rate of substrate cleavage is determined from the linear phase of the fluorescence increase. The percent inhibition is calculated relative to a no-inhibitor control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

HCV Subgenomic Replicon Assay

This cell-based assay is used to evaluate the antiviral activity of compounds against HCV replication.

Principle: Huh-7 human hepatoma cells are engineered to contain an HCV subgenomic replicon. This replicon is a portion of the HCV genome that can autonomously replicate within the cells but does not produce infectious virus particles. The replicon often contains a reporter gene, such as luciferase, which allows for the quantification of viral replication.

Methodology:

  • Cell Line: A stable Huh-7 cell line harboring an HCV subgenomic replicon (e.g., genotype 1b) is used.

  • Procedure: a. Replicon-containing cells are seeded into multi-well plates. b. After cell attachment, the cells are treated with serial dilutions of the test compound (this compound). c. The cells are incubated for a specified period (e.g., 48-72 hours) to allow for viral replication and the effect of the compound to manifest. d. The level of HCV RNA replication is quantified. If a luciferase reporter is used, the cells are lysed, and luciferase activity is measured using a luminometer. Alternatively, total cellular RNA can be extracted, and HCV RNA levels can be quantified by real-time RT-PCR.

  • Data Analysis: The EC50 value, the concentration of the compound that inhibits HCV replication by 50%, is calculated by plotting the percentage of replication inhibition against the logarithm of the compound concentration. Cytotoxicity of the compound is also assessed in parallel to ensure that the observed antiviral effect is not due to cell death.

The Discovery and Development Workflow

The journey of this compound from a laboratory concept to a clinically approved drug followed a rigorous and multi-faceted workflow.

DrugDiscoveryWorkflow Target_Identification Target Identification (HCV NS3/4A Protease) Lead_Discovery Lead Discovery (Structure-Based Design) Target_Identification->Lead_Discovery Lead_Optimization Lead Optimization (Improved Potency & PK) Lead_Discovery->Lead_Optimization Preclinical_Development Preclinical Development (In vivo efficacy & safety) Lead_Optimization->Preclinical_Development Clinical_Trials Clinical Trials (Phase I, II, III) Preclinical_Development->Clinical_Trials Regulatory_Approval Regulatory Approval (FDA, EMA) Clinical_Trials->Regulatory_Approval

The Drug Discovery and Development Pipeline for this compound.

The development of this compound was a testament to the power of a scientifically guided pathway, which sometimes required moving forward despite traditional drug discovery metrics that might have otherwise halted its progress.[14]

Chemical Synthesis

The chemical synthesis of this compound is a complex, multi-step process. An efficient synthesis has been developed featuring a biocatalytic desymmetrization and two multicomponent reactions as key steps.[15] The synthesis involves the preparation of key intermediates which are then coupled to form the final molecule. One of the key fragments is the octahydrocyclopenta[c]pyrrole-1-carboxylic acid.[16] The final steps typically involve the coupling of a tripeptidic acid intermediate with a cyclopropyl amide amine, followed by an oxidation step to yield this compound.[16]

Resistance

As with many antiviral agents, the emergence of drug resistance is a concern with this compound. Resistance-associated variants (RAVs) have been identified in the NS3 protease region. Common mutations conferring resistance to this compound include those at positions V36, T54, R155, and A156.[17] The development of these resistance mutations was a key factor in the recommendation to use this compound as part of a combination therapy regimen to provide a higher barrier to resistance.

Conclusion

This compound's journey from a targeted molecular concept to a cornerstone of hepatitis C therapy exemplifies a successful application of modern drug discovery and development principles. Its potent and specific inhibition of the HCV NS3/4A protease offered a new lease on life for many patients with chronic hepatitis C genotype 1 infection. While newer, even more effective, and better-tolerated interferon-free DAA regimens have since superseded this compound-based therapies, its development was a critical step forward, paving the way for the highly effective HCV treatments available today and providing invaluable lessons for the development of future antiviral agents.

References

Early-stage in vitro studies of Telaprevir antiviral activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Early-Stage In Vitro Studies of Telaprevir's Antiviral Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (VX-950) was a pioneering direct-acting antiviral (DAA) agent developed for the treatment of chronic Hepatitis C Virus (HCV) infection, specifically targeting genotype 1.[1][2] As a peptidomimetic inhibitor of the HCV nonstructural protein 3/4A (NS3/4A) serine protease, this compound represented a significant advancement from the standard-of-care interferon-based therapies, offering substantially improved sustained virologic response (SVR) rates when used in combination regimens.[3][4] This guide provides a detailed overview of the core early-stage in vitro studies that characterized this compound's antiviral activity, mechanism of action, potency, and resistance profile.

Mechanism of Action

This compound functions by directly inhibiting the enzymatic activity of the HCV NS3/4A serine protease, which is essential for the viral life cycle.[3][5] The NS3/4A protease is responsible for cleaving the virally encoded polyprotein at four specific sites to release mature non-structural proteins (NS4A, NS4B, NS5A, and NS5B).[1][2][6] These proteins are critical components of the viral replication complex.

This compound acts as a slow-binding, reversible, and covalent inhibitor.[3][7][8] It binds to the active site of the protease, forming a stable but reversible covalent bond with the catalytic serine residue (S139).[3][9] This action effectively blocks the protease from processing the HCV polyprotein, thereby halting viral replication.[3][10]

Telaprevir_Mechanism_of_Action cluster_0 HCV Replication Cycle HCV_RNA HCV Genomic RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Mature_Proteins Mature Viral Proteins (NS4A, NS4B, NS5A, NS5B) NS3_4A->Mature_Proteins Cleavage Replication_Complex Viral Replication Complex Mature_Proteins->Replication_Complex New_Virus New HCV Virions Replication_Complex->New_Virus Assembly This compound This compound This compound->NS3_4A Inhibition

Caption: this compound's mechanism of action, inhibiting HCV NS3/4A protease cleavage of the viral polyprotein.

Quantitative In Vitro Potency

The antiviral activity of this compound was quantified using both biochemical and cell-based assays. Biochemical assays measure the direct inhibition of the purified NS3/4A enzyme, while cell-based HCV replicon assays measure the inhibition of viral RNA replication within human hepatoma cells (Huh-7).

Summary of Potency Data

The following table summarizes the key quantitative metrics for this compound's in vitro activity, primarily against HCV genotype 1.

Assay Type Metric Value HCV Genotype Reference
Biochemical AssayKi7 nMGenotype 1 (H strain)[8]
Biochemical AssayIC5010 nMNot Specified[1]
HCV Replicon AssayEC50 (48h)0.354 µMGenotype 1b[7]
HCV Replicon AssayEC50 (24h)0.574 µMGenotype 1b[7]
HCV Replicon AssayEC50 (72h)0.210 µMGenotype 1b[7]
HCV Replicon AssayEC50 (120h)0.139 µMGenotype 1b[7]
HCV Replicon AssayEC90 (48h)0.830 µMGenotype 1b[7]

Note: IC50 (half maximal inhibitory concentration) is typically used for biochemical assays, while EC50 (half maximal effective concentration) is used for cell-based assays. The terms are sometimes used interchangeably in the literature.

Activity Across Genotypes

In vitro studies demonstrated that this compound has potent activity against HCV genotype 1.[11] Its activity against other genotypes is reduced. For instance, the concentration required to inhibit genotype 4 was approximately 6-fold higher than for genotype 1.[12] Studies also showed a loss of potency against genotypes 2b and 3a.[6]

Combination Studies

In vitro studies combining this compound with interferon-alpha (IFN-α) showed an additive to moderate synergistic effect on the reduction of HCV RNA replication.[7] This combination also demonstrated an enhanced ability to suppress the emergence of resistance mutations without a significant increase in cytotoxicity.[7]

Experimental Protocols

Standardized in vitro assays were crucial for characterizing the antiviral profile of this compound. The HCV replicon system was the cornerstone for evaluating cell-based antiviral activity.

HCV Replicon Assay

This cell-based assay measures the ability of a compound to inhibit HCV RNA replication in a human liver cell line.

Methodology:

  • Cell Plating: Stable human hepatoma cells (Huh-7) that harbor a subgenomic HCV replicon are seeded into 96-well plates at a density of approximately 1 x 104 cells per well.[13]

  • Compound Incubation: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of this compound. A common solvent vehicle is 0.5% DMSO.[7][13] The cells are then incubated for a specified period, typically 48 to 72 hours, at 37°C.[7]

  • RNA Extraction: After incubation, total cellular RNA is extracted from the cells using a commercial kit (e.g., RNeasy-96 kit).[7][13]

  • Quantification of HCV RNA: The level of HCV RNA is quantified using a one-step real-time quantitative reverse transcription PCR (qRT-PCR) assay.[13]

  • Data Analysis: The EC50 value is calculated by plotting the percentage of HCV RNA inhibition against the log concentration of this compound and fitting the data to a four-parameter sigmoid dose-response curve.

Replicon_Assay_Workflow start Start plate_cells 1. Plate HCV Replicon Cells (Huh-7) in 96-well plates start->plate_cells add_drug 2. Add Serial Dilutions of this compound plate_cells->add_drug incubate 3. Incubate for 48-72 hours at 37°C add_drug->incubate extract_rna 4. Extract Total Cellular RNA incubate->extract_rna run_qpcr 5. Quantify HCV RNA via qRT-PCR extract_rna->run_qpcr analyze 6. Calculate EC50 from Dose-Response Curve run_qpcr->analyze end_process End analyze->end_process

Caption: Standard experimental workflow for the HCV replicon assay.

Biochemical NS3/4A Protease Assay

This assay directly measures the inhibition of the purified HCV NS3/4A enzyme.

Methodology:

  • Assay Components: The reaction mixture includes the purified recombinant NS3/4A protease enzyme, a specific fluorogenic peptide substrate, and the inhibitor (this compound) at various concentrations.

  • Reaction Initiation: The reaction is initiated by adding the substrate to the enzyme/inhibitor mixture.

  • Signal Detection: As the protease cleaves the substrate, a fluorescent signal is released. Because this compound is a slow-binding inhibitor, it is critical to use a continuous assay that monitors the reaction progress over time to accurately determine its potency.[14]

  • Data Analysis: The rate of substrate cleavage is measured, and the IC50 value is determined by analyzing the inhibition at different drug concentrations. Kinetic parameters like Ki are derived from detailed progress curve analysis.[14]

Cytotoxicity Assay

To ensure that the observed antiviral activity is not due to cell death, cytotoxicity assays are run in parallel.

Methodology:

  • Cell Plating: Parental Huh-7 or HepG2 cells (which do not contain the HCV replicon) are plated at a density of 1-4 x 104 cells per well.[13]

  • Compound Incubation: Cells are incubated with the same concentrations of this compound used in the replicon assay for the same duration (e.g., 48 hours).[7]

  • Viability Measurement: Cell viability is assessed using a colorimetric method, such as a tetrazolium (MTS)-based assay, which measures mitochondrial metabolic activity.[7][13]

  • Data Analysis: The CC50 (50% cytotoxic concentration) is calculated. The ratio of CC50 to EC50 gives the selectivity index (SI), a measure of the drug's therapeutic window. This compound showed no significant cytotoxicity at effective antiviral concentrations.[7]

In Vitro Resistance Profile

A critical aspect of early-stage evaluation is characterizing the potential for antiviral resistance. In vitro studies were instrumental in identifying the key amino acid substitutions in the NS3 protease that confer resistance to this compound.

Key Resistance-Associated Variants (RAVs)

Selection experiments in replicon systems and biochemical analysis of site-directed mutants identified several key RAVs. The primary sites of resistance mutations are located at amino acid positions V36, T54, R155, and A156 of the NS3 protease.[2][15][16]

The following table summarizes the impact of specific mutations on this compound susceptibility, expressed as the fold-change in IC50/EC50 compared to the wild-type virus.

NS3 Mutation(s) Fold-Change in Susceptibility Resistance Level Reference
T54S1.9-foldLow[15]
T54A11.7-foldMedium[15]
V36A/M, T54A/S, R155K/T3 to 25-foldLow to Medium[2]
A156S3 to 25-foldLow to Medium[2]
A156V/T>62-foldHigh[2]
V36M + R155K/T>62-foldHigh[2]

These studies revealed that single mutations could confer low-to-medium level resistance, while certain double mutations could lead to high-level resistance.[2][15] This low genetic barrier to resistance highlighted the necessity of using this compound in combination with other antiviral agents to prevent rapid viral breakthrough.[5][6]

Conclusion

The early-stage in vitro characterization of this compound was fundamental to its development. These studies precisely defined its mechanism as a potent, slow-binding, covalent inhibitor of the HCV NS3/4A protease.[3][8] Quantitative replicon and biochemical assays established its high potency against genotype 1 HCV, while also revealing limitations against other genotypes.[6][7][11] Crucially, in vitro resistance profiling identified the key mutational pathways leading to reduced susceptibility, underscoring the clinical need for combination therapy.[2][15] The comprehensive data gathered from these foundational studies provided a robust rationale for advancing this compound into clinical trials, ultimately leading to its approval as a transformative therapy for chronic hepatitis C.

References

The Molecular Basis for Telaprevir's Inhibition of HCV NS3/4A Protease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the molecular underpinnings of Telaprevir's inhibitory action against the Hepatitis C Virus (HCV) NS3/4A protease, a critical enzyme in the viral replication cycle. Through a comprehensive review of structural, kinetic, and thermodynamic data, this document provides a detailed understanding of the drug-target interaction, offering valuable insights for researchers in virology and professionals in drug development.

Introduction: Targeting the HCV NS3/4A Protease

The HCV NS3/4A protease is a heterodimeric complex essential for the processing of the viral polyprotein into mature, functional non-structural proteins.[1][2] Its pivotal role in viral replication makes it a prime target for antiviral therapy. This compound (VX-950) is a potent, peptidomimetic inhibitor of the NS3/4A serine protease.[3] This guide delves into the precise mechanism by which this compound achieves its inhibitory effect.

Mechanism of Inhibition: A Reversible, Covalent Interaction

This compound functions as a reversible, covalent inhibitor of the HCV NS3/4A protease.[3][4] Its mechanism is characterized by a "slow-binding and slow-dissociation" process.[3] The key to its inhibitory action lies in its α-ketoamide warhead, which forms a covalent, yet reversible, bond with the catalytic serine residue (Ser139) in the active site of the protease.[5] This interaction mimics the tetrahedral intermediate of the natural substrate cleavage, effectively blocking the enzyme's catalytic activity.[5]

The inhibition process can be depicted as a two-step mechanism: an initial non-covalent binding of this compound to the active site, followed by the formation of a covalent hemiketal adduct between the inhibitor's keto group and the hydroxyl group of Ser139.

G cluster_0 Reversible Covalent Inhibition of HCV NS3/4A by this compound E_I NS3/4A + this compound (Non-covalent complex) EI_covalent Covalent Hemiketal Adduct (Inhibited Enzyme) E_I->EI_covalent kon (k3) (Covalent bond formation) EI_covalent->E_I koff (k4) (Covalent bond breakage) G cluster_0 This compound cluster_1 HCV NS3/4A Protease This compound This compound Ketoamide α-ketoamide 'Warhead' P1_P4 Peptidomimetic Scaffold (P1-P4 moieties) Catalytic_Triad Catalytic Triad (Ser139, His57, Asp81) Ketoamide->Catalytic_Triad Covalent bond with Ser139 P1_P4->Catalytic_Triad H-bonds with oxyanion hole S1_S4_pockets Substrate Binding Pockets (S1, S2, S4) P1_P4->S1_S4_pockets Hydrophobic interactions NS3_4A HCV NS3/4A Protease Active_Site Active Site G start Start prep_reagents Prepare Reagents: - NS3/4A Protease - Fluorogenic Substrate - this compound dilutions start->prep_reagents pre_incubate Pre-incubate Protease and this compound prep_reagents->pre_incubate initiate_reaction Initiate Reaction with Substrate pre_incubate->initiate_reaction measure_fluorescence Measure Fluorescence over time initiate_reaction->measure_fluorescence analyze_data Analyze Data: - Calculate initial rates - Determine % inhibition measure_fluorescence->analyze_data calc_ic50 Calculate IC50 analyze_data->calc_ic50 end End calc_ic50->end

References

Initial clinical trial findings for Telaprevir in HCV treatment

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Initial Clinical Trial Findings for Telaprevir in HCV Treatment

Introduction

This compound (TVR) marked a significant advancement in the treatment of chronic Hepatitis C Virus (HCV) genotype 1 infection, representing one of the first direct-acting antiviral agents (DAAs) to receive approval. As a potent inhibitor of the HCV nonstructural protein 3/4A (NS3/4A) serine protease, this compound directly targets a key enzyme essential for viral replication.[1][2] This guide provides a comprehensive overview of the initial clinical trial findings that established the efficacy and safety profile of this compound-based regimens, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

The Hepatitis C virus genome is translated into a single large polyprotein, which must be cleaved by viral and host proteases to produce functional viral proteins necessary for replication and the assembly of new virus particles.[1][3] The HCV NS3/4A serine protease is responsible for multiple cleavages within the non-structural region of this polyprotein.[2][3][4]

This compound is a peptidomimetic, covalent, and reversible inhibitor of the NS3/4A protease.[1][3] By binding to the active site of the protease, this compound blocks the processing of the viral polyprotein, thereby halting viral replication.[1][5] Furthermore, the NS3/4A protease is known to interfere with the host's innate immune signaling pathways; its inhibition by this compound may help restore the host's immune response against the virus.[1][6]

cluster_0 HCV Replication Cycle cluster_1 Therapeutic Intervention HCV_RNA HCV RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Cleavage Site Structural Structural Proteins (Core, E1, E2) NS3_4A->Structural Enables Cleavage of NonStructural Non-Structural Proteins (NS2, NS4B, NS5A, NS5B) NS3_4A->NonStructural Enables Cleavage of Replication Viral Replication & Assembly NonStructural->Replication This compound This compound Inhibition This compound->Inhibition Inhibition->NS3_4A Blocks Cleavage

Caption: Mechanism of action of this compound in inhibiting HCV replication.

Clinical Trial Experimental Protocols

The clinical development of this compound involved a series of Phase II and III trials designed to evaluate its efficacy and safety in combination with the then-standard of care, pegylated interferon alfa (Peg-IFN) and ribavirin (RBV).

Study Design and Patient Populations

Key trials such as PROVE 1, PROVE 2, PROVE 3, ADVANCE, and REALIZE enrolled patients with chronic HCV genotype 1.[7][8][9] These studies included both treatment-naïve patients and those who had previously failed therapy with Peg-IFN/RBV.[7][8] Treatment-experienced patients were further categorized as:

  • Relapsers: Achieved undetectable HCV RNA during prior therapy but the virus became detectable after treatment ended.

  • Partial Responders: Achieved a >2 log10 IU/mL decrease in HCV RNA by week 12 but never became undetectable.

  • Null Responders: Achieved a <2 log10 IU/mL decrease in HCV RNA by week 12 of prior therapy.

Start Screening: Treatment-Experienced HCV Genotype 1 Patients Relapser Prior Relapsers Start->Relapser Partial Prior Partial Responders Start->Partial Null Prior Null Responders Start->Null Trial Enrollment in REALIZE & PROVE 3 Trials Relapser->Trial Partial->Trial Null->Trial

Caption: Classification of treatment-experienced patients in clinical trials.
Treatment Regimens

The trials evaluated various this compound-based triple therapy regimens against a control arm of Peg-IFN/RBV for 48 weeks. A key innovation was the concept of response-guided therapy (RGT), where the total treatment duration was shortened for patients who achieved an extended rapid virologic response (eRVR), defined as undetectable HCV RNA at weeks 4 and 12.[10][11]

  • This compound Dosage: 750 mg every 8 hours, taken with food.[10][12]

  • Peg-IFN alfa-2a Dosage: 180 µg weekly.[10][12]

  • Ribavirin Dosage: 1000–1200 mg daily, based on body weight.[10][12]

The general workflow involved an initial phase of triple therapy, followed by a consolidation phase of Peg-IFN/RBV alone.

Response-Guided Therapy Workflow (e.g., ADVANCE, ILLUMINATE Trials) Start Start Treatment: This compound + Peg-IFN/RBV Week4 Week 4: HCV RNA Test Start->Week4 Week12 Week 12: HCV RNA Test Week4->Week12 Stop_TVR Stop this compound Week12->Stop_TVR eRVR_Check eRVR Achieved? (Undetectable at W4 & W12) Continue_PR_Short Continue Peg-IFN/RBV for 12 more weeks eRVR_Check->Continue_PR_Short Yes Continue_PR_Long Continue Peg-IFN/RBV for 36 more weeks eRVR_Check->Continue_PR_Long No Stop_TVR->eRVR_Check End24 End of Treatment (Total 24 Weeks) Continue_PR_Short->End24 End48 End of Treatment (Total 48 Weeks) Continue_PR_Long->End48

Caption: Generalized workflow for response-guided therapy with this compound.

Initial Clinical Trial Findings

The addition of this compound to Peg-IFN/RBV led to significantly higher rates of Sustained Virologic Response (SVR), defined as undetectable HCV RNA 24 weeks after the end of treatment, which is considered a virologic cure.

Efficacy in Treatment-Naïve Patients

In treatment-naïve patients, this compound-based regimens demonstrated superior SVR rates compared to the 48-week standard of care, while also allowing for a shorter total treatment duration for a majority of patients.[7]

Phase III Trial (ADVANCE) T8PR (24/48 wks) T12PR (24/48 wks) Control (Peg-IFN/RBV 48 wks)
Overall SVR Rate 69%75%44%
Data from the ADVANCE trial. SVR rates for this compound arms were significantly higher than control (P<0.001).[12][13]
Phase II Trials This compound-based Regimen (24 wks) Control (Peg-IFN/RBV 48 wks)
PROVE 1 SVR Rate 61%41%
PROVE 2 SVR Rate 68%46%
Final results from the PROVE 1 and PROVE 2 studies.[7][8]
Efficacy in Treatment-Experienced Patients

This compound also showed significant efficacy in patients who had previously failed Peg-IFN/RBV therapy. The REALIZE trial demonstrated substantial improvements in SVR rates across all subgroups of treatment-experienced patients.

Phase III Trial (REALIZE) This compound-based Regimen Control (Peg-IFN/RBV 48 wks)
Prior Relapsers 83% - 88%24%
Prior Partial Responders 54% - 59%15%
Prior Null Responders 29% - 33%5%
Data from the REALIZE trial. All comparisons between this compound arms and control were statistically significant (P<0.001).[13][14]

Safety and Tolerability

While efficacious, this compound-based triple therapy was associated with a higher incidence of adverse events compared to Peg-IFN/RBV alone.[15] The most common side effects are summarized below.

Adverse Event This compound Combination Therapy Peg-IFN/RBV Alone
Rash ~56%~32%
Pruritus ~47%~17%
Anemia ~36%~17%
Nausea ~39%~28%
Anorectal Events ~29%~7%
Incidence rates are approximate, compiled from Phase III trial data.[12][13][16][17] Discontinuation due to adverse events was more frequent in the this compound arms.[12][16]

Serious skin reactions, though rare, were a notable risk, including cases of Drug Rash with Eosinophilia and Systemic Symptoms (DRESS) and Stevens-Johnson syndrome.[15][17][18] Anemia was also more frequent and could be more severe, sometimes requiring dose reduction of ribavirin or the use of erythropoietin.[16]

Conclusion

The initial clinical trials of this compound fundamentally changed the treatment landscape for chronic HCV genotype 1 infection. The data unequivocally demonstrated that the addition of this compound to pegylated interferon and ribavirin significantly increased SVR rates in both treatment-naïve and treatment-experienced populations.[12] These trials also successfully introduced the concept of response-guided therapy, allowing for a shorter treatment duration for many patients without compromising efficacy.[11] While the safety profile required careful management of adverse events like rash and anemia, the substantial improvement in cure rates established this compound as a cornerstone of a new era of direct-acting antiviral therapy for Hepatitis C.

References

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of Telaprevir Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C virus (HCV) infection is a major global health concern, and the viral NS3/4A serine protease is a clinically validated target for antiviral therapy. Telaprevir was a pioneering direct-acting antiviral (DAA) that specifically inhibits this protease.[1][2][3] The development of analogues and second-generation inhibitors aims to improve potency, expand genotypic coverage, and overcome resistance.[1][2] High-throughput screening (HTS) assays are crucial for the rapid identification and characterization of novel HCV NS3/4A protease inhibitors. This document provides detailed protocols for two primary HTS methodologies: a biochemical fluorescence resonance energy transfer (FRET)-based assay and a cell-based HCV replicon assay.

The NS3/4A protease is essential for cleaving the HCV polyprotein into mature non-structural proteins required for viral replication.[3][4] this compound and its analogues are peptidomimetic inhibitors that form a reversible, covalent bond with the active site serine of the protease, thereby blocking its function.[5][6]

HCV NS3/4A Protease Signaling Pathway

The following diagram illustrates the mechanism of action of this compound and its analogues in inhibiting the HCV NS3/4A protease, which is essential for viral replication.

HCV NS3/4A Protease Inhibition Pathway HCV Polyprotein HCV Polyprotein NS3/4A Protease NS3/4A Protease HCV Polyprotein->NS3/4A Protease Cleavage Mature Viral Proteins Mature Viral Proteins NS3/4A Protease->Mature Viral Proteins Viral Replication Viral Replication Mature Viral Proteins->Viral Replication This compound Analogues This compound Analogues This compound Analogues->NS3/4A Protease Inhibition

Caption: Mechanism of HCV NS3/4A protease inhibition by this compound analogues.

Biochemical Assay: FRET-Based Protease Inhibition

This assay measures the direct inhibition of purified recombinant HCV NS3/4A protease activity using a synthetic peptide substrate labeled with a FRET pair. Cleavage of the substrate separates the donor and quencher fluorophores, resulting in an increase in fluorescence that is monitored to determine enzyme activity.

Experimental Workflow: FRET-Based Assay

FRET-Based Assay Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Data Acquisition Dispense Assay Buffer Dispense Assay Buffer Add this compound Analogue Add this compound Analogue Dispense Assay Buffer->Add this compound Analogue Add NS3/4A Protease Add NS3/4A Protease Add this compound Analogue->Add NS3/4A Protease Pre-incubate Pre-incubate Add NS3/4A Protease->Pre-incubate Initiate with FRET Substrate Initiate with FRET Substrate Pre-incubate->Initiate with FRET Substrate Incubate at RT Incubate at RT Initiate with FRET Substrate->Incubate at RT Measure Fluorescence Measure Fluorescence Incubate at RT->Measure Fluorescence Calculate % Inhibition Calculate % Inhibition Measure Fluorescence->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: High-throughput screening workflow for the FRET-based biochemical assay.

Protocol: FRET-Based Protease Inhibition Assay

Materials:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside.

  • Enzyme: Recombinant HCV NS3/4A protease (genotype 1b).

  • Substrate: FRET peptide substrate (e.g., Ac-DE-Dap(QXL™520)-EE-Abu-ψ-[COO]AS-C(5-FAMsp)-NH2).

  • Test Compounds: this compound analogues dissolved in DMSO.

  • Positive Control: this compound.

  • Negative Control: DMSO.

  • Microplates: Black, 384-well, low-volume, non-binding surface.

  • Plate Reader: Fluorescence plate reader with appropriate filters for the FRET pair (e.g., excitation at 485 nm and emission at 520 nm).

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of this compound analogues in DMSO.

    • Using an acoustic liquid handler, dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well assay plate. Also include wells for positive (this compound) and negative (DMSO) controls.

  • Enzyme Preparation and Dispensing:

    • Dilute the HCV NS3/4A protease to the desired concentration (e.g., 2 nM) in cold assay buffer.

    • Dispense 10 µL of the diluted enzyme solution into each well of the assay plate containing the compounds.

  • Pre-incubation:

    • Centrifuge the plates briefly to ensure mixing.

    • Incubate the plates at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

  • Reaction Initiation:

    • Prepare the FRET substrate solution by diluting it to the desired final concentration (e.g., 200 nM) in assay buffer.

    • Dispense 10 µL of the substrate solution to all wells to initiate the enzymatic reaction. The final reaction volume is 20 µL.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader.

    • Monitor the increase in fluorescence intensity kinetically for 30-60 minutes at room temperature.

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Calculate the percentage of inhibition for each compound concentration relative to the controls: % Inhibition = 100 x (1 - [(Rate_compound - Rate_background) / (Rate_DMSO - Rate_background)])

    • Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value for each this compound analogue.

Cell-Based Assay: HCV Replicon System

This assay measures the inhibition of HCV RNA replication within human hepatoma cells (Huh-7) that harbor a subgenomic HCV replicon. The replicon contains a reporter gene (e.g., luciferase) whose expression is dependent on viral replication. A decrease in reporter signal indicates inhibition of HCV replication.[7]

Experimental Workflow: Cell-Based Replicon Assay

Cell-Based Replicon Assay Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_readout Assay Readout cluster_cytotoxicity Cytotoxicity Assay Seed HCV Replicon Cells Seed HCV Replicon Cells Add this compound Analogues Add this compound Analogues Seed HCV Replicon Cells->Add this compound Analogues Incubate for 48-72h Incubate for 48-72h Add this compound Analogues->Incubate for 48-72h Lyse Cells Lyse Cells Incubate for 48-72h->Lyse Cells Add Viability Reagent Add Viability Reagent Incubate for 48-72h->Add Viability Reagent Add Luciferase Substrate Add Luciferase Substrate Lyse Cells->Add Luciferase Substrate Measure Luminescence Measure Luminescence Add Luciferase Substrate->Measure Luminescence Determine EC50 Determine EC50 Measure Luminescence->Determine EC50 Measure Signal Measure Signal Add Viability Reagent->Measure Signal Determine CC50 Determine CC50 Measure Signal->Determine CC50

Caption: Workflow for the cell-based HCV replicon assay and parallel cytotoxicity assessment.

Protocol: Cell-Based HCV Replicon Assay

Materials:

  • Cells: Huh-7 cells stably expressing an HCV genotype 1b subgenomic replicon with a luciferase reporter gene.

  • Cell Culture Medium: DMEM supplemented with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin, and G418 for selection.

  • Test Compounds: this compound analogues dissolved in DMSO.

  • Positive Control: this compound.

  • Negative Control: DMSO.

  • Microplates: White, 384-well, clear-bottom, cell culture-treated.

  • Luciferase Assay Reagent: Commercially available luciferase assay system (e.g., Bright-Glo™).

  • Luminometer: Plate-based luminometer.

  • Cytotoxicity Assay Reagent: Commercially available cell viability reagent (e.g., CellTiter-Glo®).

Procedure:

  • Cell Plating:

    • Trypsinize and resuspend the HCV replicon cells in cell culture medium without G418.

    • Adjust the cell density to 5 x 10^4 cells/mL.

    • Dispense 40 µL of the cell suspension into each well of a 384-well plate (2,000 cells/well).

    • Incubate the plates for 4-6 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Addition:

    • Prepare serial dilutions of the this compound analogues in cell culture medium.

    • Add 10 µL of the diluted compounds to the respective wells. The final DMSO concentration should be ≤ 0.5%.

  • Incubation:

    • Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay (Antiviral Activity):

    • Equilibrate the plates and the luciferase assay reagent to room temperature.

    • Add 25 µL of the luciferase assay reagent to each well.

    • Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

    • Measure the luminescence using a plate luminometer.

  • Cytotoxicity Assay (Parallel Plate):

    • A parallel plate should be set up under identical conditions to assess compound cytotoxicity.

    • Add 25 µL of a cell viability reagent (e.g., CellTiter-Glo®) to each well.

    • Incubate according to the manufacturer's instructions.

    • Measure the appropriate signal (e.g., luminescence or fluorescence) to determine cell viability.

  • Data Analysis:

    • Calculate the percentage of inhibition of HCV replication for each compound concentration.

    • Determine the EC50 (50% effective concentration) by fitting the data to a dose-response curve.

    • From the cytotoxicity assay, determine the CC50 (50% cytotoxic concentration).

    • Calculate the selectivity index (SI) as CC50 / EC50.

Data Presentation: In Vitro Activity of HCV NS3/4A Protease Inhibitors

The following table summarizes the in vitro activity of this compound and other selected HCV NS3/4A protease inhibitors. This data is compiled from various sources for comparative purposes.

CompoundTargetAssay TypeGenotypeIC50 / EC50 (nM)Reference(s)
This compound NS3/4A ProteaseBiochemical (IC50)1b130[8]
Cell-based (EC50)1b354[5]
Boceprevir NS3/4A ProteaseBiochemical (IC50)1b80[8]
Simeprevir NS3/4A ProteaseBiochemical (IC50)1b17[9]
Danoprevir NS3/4A ProteaseBiochemical (IC50)1b0.29[10]
Grazoprevir NS3/4A ProteaseBiochemical (IC50)1b0.004[11]
Cell-based (EC50)1b0.5[11]
Glecaprevir NS3/4A ProteaseBiochemical (IC50)1b3.5 - 11.3[10]

Note: IC50 and EC50 values can vary depending on the specific assay conditions, enzyme/replicon constructs, and laboratory. The data presented here is for illustrative purposes.

Conclusion

The described FRET-based biochemical and cell-based replicon assays provide robust and scalable platforms for the high-throughput screening and characterization of this compound analogues and other HCV NS3/4A protease inhibitors. The biochemical assay allows for the direct assessment of enzyme inhibition, while the cell-based assay provides a more physiologically relevant context by evaluating antiviral activity in a cellular environment and enabling the simultaneous assessment of cytotoxicity. Together, these assays are indispensable tools in the discovery and development of next-generation direct-acting antivirals for the treatment of Hepatitis C.

References

Application Notes and Protocols for Determining Telaprevir IC50 Values in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telaprevir is a potent, direct-acting antiviral agent that functions as a reversible, covalent inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease.[1][2][3] This enzyme is critical for the cleavage of the HCV polyprotein, a process essential for viral replication.[2][4][5] Determining the half-maximal inhibitory concentration (IC50) of this compound in cell-based assays is a fundamental step in assessing its antiviral potency and in the development of new antiviral therapies. This document provides detailed protocols and data for the determination of this compound IC50 values using the HCV replicon system, a widely accepted cell-based model.

Mechanism of Action

This compound specifically targets the HCV NS3/4A serine protease.[2][3] The NS3 protease requires the NS4A protein as a cofactor to efficiently cleave the viral polyprotein into mature non-structural proteins (NS4A, NS4B, NS5A, and NS5B).[4][5][6] These proteins are essential components of the viral replication complex. This compound binds to the active site of the NS3 protease, forming a stable, yet reversible, covalent bond with the catalytic serine residue.[2][4] This inhibition prevents the processing of the polyprotein, thereby halting HCV replication.[2]

Telaprevir_Mechanism_of_Action cluster_hcv_lifecycle HCV Replication Cycle HCV_RNA HCV RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A autocleavage Mature_Proteins Mature Viral Proteins (NS4A, NS4B, NS5A, NS5B) NS3_4A->Mature_Proteins cleavage Replication_Complex Viral Replication Complex Mature_Proteins->Replication_Complex New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA Replication This compound This compound This compound->NS3_4A Inhibition experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells 1. Seed HCV replicon cells in 96-well plates Prepare_Drug 2. Prepare serial dilutions of this compound in DMSO Add_Drug 3. Add drug dilutions to the cells Seed_Cells->Add_Drug Incubate 4. Incubate for 48-72 hours Add_Drug->Incubate RNA_Extraction 5. Extract total cellular RNA Incubate->RNA_Extraction qRT_PCR 6. Quantify HCV RNA and housekeeping gene RNA by qRT-PCR RNA_Extraction->qRT_PCR Data_Analysis 7. Calculate IC50 value qRT_PCR->Data_Analysis

References

Application Notes and Protocols for In Vivo Efficacy Testing of Telaprevir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of animal models and detailed protocols for the in vivo efficacy testing of Telaprevir, a direct-acting antiviral agent against Hepatitis C Virus (HCV). The information is intended to guide researchers in designing and executing preclinical studies to evaluate the antiviral activity of this compound and similar compounds.

Introduction to this compound and In Vivo Models

This compound is a potent, selective, and reversible inhibitor of the HCV NS3/4A serine protease, a key enzyme in the viral replication cycle.[1] Preclinical in vivo studies are crucial to assess the efficacy, pharmacokinetics, and pharmacodynamics of antiviral agents like this compound before advancing to human clinical trials. The primary animal models for HCV research have historically been the chimpanzee and, more recently, various types of humanized mice.[2][3]

  • Chimpanzees: As the only non-human primate susceptible to HCV infection, chimpanzees were instrumental in early HCV research.[3] However, due to ethical considerations, cost, and the fact that HCV infection in chimpanzees is often less severe than in humans, their use has been significantly curtailed.[4][5]

  • Humanized Mice: These models, particularly immunodeficient mice with transplanted human hepatocytes, have become the preferred small animal model for studying HCV infection and testing antiviral therapies.[2][6][7] They allow for robust HCV replication and provide a valuable platform for evaluating drug efficacy.[8]

Humanized Mouse Model for this compound Efficacy Testing

The most detailed and practical model for evaluating this compound's in vivo efficacy is the urokinase-type plasminogen activator (uPA)/severe combined immunodeficiency (SCID) mouse with a chimeric human liver.[9][10]

Animal Model Specifications
  • Mouse Strain: uPA+/+/SCID+/+ mice. The uPA transgene induces liver damage in the host mouse, creating a selective advantage for transplanted human hepatocytes to engraft and repopulate the liver.[6][9]

  • Humanization: Transplantation of cryopreserved human hepatocytes. Successful engraftment is typically monitored by measuring human serum albumin (HSA) levels in the mouse blood. High HSA levels indicate a significant proportion of the mouse liver has been repopulated with human cells.[9]

Experimental Workflow

The following diagram illustrates the general workflow for conducting an in vivo efficacy study of this compound in humanized mice.

experimental_workflow cluster_preparation Model Preparation cluster_infection_treatment Infection and Treatment cluster_analysis Efficacy Analysis uPA_SCID uPA/SCID Mice Hepatocyte_Tx Human Hepatocyte Transplantation uPA_SCID->Hepatocyte_Tx Engraftment Engraftment Monitoring (Human Albumin Assay) Hepatocyte_Tx->Engraftment HCV_Infection HCV Infection (Genotype 1b) Engraftment->HCV_Infection Viremia Establishment of Stable Viremia HCV_Infection->Viremia Treatment This compound Administration Viremia->Treatment Monitoring Viral Load Monitoring (Serum HCV RNA) Treatment->Monitoring PK_PD Pharmacokinetic/Pharmacodynamic Analysis Treatment->PK_PD Histology Liver Histopathology (Optional) Monitoring->Histology

Caption: Workflow for this compound efficacy testing in humanized mice.

Detailed Experimental Protocols
  • HCV Strain: Utilize a well-characterized HCV genotype 1b patient serum.[9]

  • Inoculation: Intravenously inject the HCV-positive serum into the humanized mice.

  • Viremia Monitoring: Monitor serum HCV RNA levels weekly or bi-weekly using a quantitative real-time PCR (qRT-PCR) assay.

  • Study Initiation: Once a stable and high viral load (e.g., 10^6 to 10^8 copies/mL) is established, the mice are ready for the efficacy study.[9]

  • Formulation: Prepare this compound in a suitable vehicle for oral administration.

  • Dosing Regimen: Administer this compound orally twice daily (BID). A dose-ranging study is recommended to evaluate the pharmacodynamic effects. For example, use doses of 100 mg/kg and 300 mg/kg.[9][11]

  • Treatment Duration: A treatment period of 4 to 10 days is typically sufficient to observe a significant reduction in viral load.[9][12]

  • Control Group: Include a control group of HCV-infected mice that receive the vehicle only.

  • Sample Collection: Collect serum and plasma samples at regular intervals during and after the treatment period. Liver tissue can be collected at the end of the study.[9]

  • Viral Load Quantification: Measure HCV RNA levels in the serum and liver using qRT-PCR.[9]

  • This compound Concentration Measurement: Determine the concentration of this compound in plasma and liver tissue using a validated analytical method (e.g., LC-MS/MS).[9]

  • PK/PD Analysis: Correlate the plasma and liver concentrations of this compound with the reduction in HCV RNA levels to establish a dose-response relationship.[12]

Quantitative Data from this compound In Vivo Efficacy Studies

The following tables summarize key quantitative data from a representative study of this compound in HCV-infected humanized mice.[9][12]

Table 1: Dose-Dependent Reduction in Serum HCV RNA

Treatment GroupDose (mg/kg, BID)Mean Log10 Reduction in Serum HCV RNA (Day 4)
Vehicle Control-No significant change
This compound100~1.5
This compound300~2.5

Table 2: Pharmacokinetic and Pharmacodynamic Parameters

ParameterValue
Estimated slope of viral decline (300 mg/kg)0.11–0.17 log10/h
This compound concentration in liver vs. plasma~4-fold higher in liver
Correlation of plasma this compound concentration and HCV RNA reductionPositive and significant

Chimpanzee Model for Antiviral Testing (Historical Perspective)

While no specific, detailed public protocols for this compound efficacy testing in chimpanzees are readily available, the general methodology for testing anti-HCV agents in this model involved the following steps.

General Protocol Outline
  • Animal Selection: Use of healthy, HCV-naive chimpanzees.[13]

  • Infection: Inoculation with a well-characterized HCV inoculum, often derived from human patient serum.[13]

  • Monitoring: Regular monitoring of serum HCV RNA levels and liver enzymes (e.g., ALT) to confirm chronic infection.[13]

  • Treatment: Administration of the antiviral agent at a specified dose and duration.

  • Efficacy Assessment: Measurement of the change in viral load during and after treatment.

The following diagram illustrates the logical relationship in the decision-making process for using animal models in HCV research.

animal_model_selection Start Need for In Vivo HCV Efficacy Data Chimpanzee Chimpanzee Model Start->Chimpanzee HumanizedMouse Humanized Mouse Model Start->HumanizedMouse Ethical_Cost Ethical Concerns & High Cost Chimpanzee->Ethical_Cost Disadvantages Robust_Replication Robust HCV Replication & Small Animal Model HumanizedMouse->Robust_Replication Advantages Ethical_Cost->HumanizedMouse Leads to preference for

Caption: Decision logic for selecting an animal model for HCV research.

This compound's Mechanism of Action: NS3/4A Protease Inhibition

This compound targets the HCV NS3/4A protease, which is essential for cleaving the viral polyprotein into mature, functional proteins required for viral replication.

mechanism_of_action HCV_RNA HCV Genomic RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A produces Mature_Proteins Mature Viral Proteins NS3_4A->Mature_Proteins cleaves polyprotein into Replication Viral Replication Mature_Proteins->Replication This compound This compound This compound->NS3_4A Inhibits

Caption: this compound's mechanism of action on the HCV replication cycle.

Conclusion

The humanized mouse model, particularly the uPA/SCID mouse with a chimeric human liver, provides a robust and ethically viable platform for the in vivo efficacy testing of this compound and other anti-HCV compounds. The detailed protocols and expected quantitative outcomes presented in these application notes serve as a valuable resource for researchers in the field of antiviral drug development. While the chimpanzee model was historically important, the humanized mouse model now offers a more practical and widely used alternative for preclinical evaluation.

References

Application Note: Quantification of Telaprevir in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Telaprevir in human plasma. This compound is a protease inhibitor used in the treatment of hepatitis C virus (HCV) infection. The accurate measurement of its plasma concentration is crucial for therapeutic drug monitoring to ensure efficacy and minimize toxicity. This method is highly selective and sensitive, enabling the precise quantification of this compound and its separation from its less active R-diastereomer, VRT-127394. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters, making it suitable for researchers, scientists, and drug development professionals.

Introduction

This compound is a potent inhibitor of the HCV NS3/4A serine protease and a key component of combination therapy for chronic HCV infection. Due to significant inter-individual pharmacokinetic variability, therapeutic drug monitoring of this compound is beneficial for optimizing treatment outcomes. LC-MS/MS offers the high sensitivity and selectivity required for accurate quantification of drugs in complex biological matrices like plasma. A critical aspect of this compound analysis is the separation from its R-diastereomer, VRT-127394, which is significantly less active. This method ensures the chromatographic separation of these two isomers.

Experimental Workflow

The overall experimental workflow for the quantification of this compound in plasma samples is depicted below.

This compound Quantification Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Human Plasma Sample acidification Acidification with Formic Acid plasma_sample->acidification Stabilize this compound add_is Addition of Internal Standard (this compound-d11) acidification->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer and Dilution centrifugation->supernatant_transfer lc_separation Chromatographic Separation (C18 Column) supernatant_transfer->lc_separation ms_detection Mass Spectrometric Detection (ESI+, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calculation Concentration Calculation calibration_curve->concentration_calculation Validation Parameters MethodValidation Method Validation Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Recovery Recovery MethodValidation->Recovery MatrixEffect Matrix Effect MethodValidation->MatrixEffect LLOQ LLOQ MethodValidation->LLOQ Stability Stability MethodValidation->Stability Precision->Accuracy LLOQ->Linearity

Application Notes and Protocols for Telaprevir Combination Therapy in HCV Replicon Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C virus (HCV) infection is a major global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. Telaprevir, a potent inhibitor of the HCV nonstructural protein 3/4A (NS3/4A) serine protease, was a first-generation DAA that demonstrated significant efficacy against HCV genotype 1.[1][2][3][4] HCV replicon systems, which are engineered cell lines that support autonomous HCV RNA replication without producing infectious virus particles, have been instrumental in the discovery and preclinical evaluation of DAAs like this compound.[5][6][7] These systems provide a robust and safe platform to study the antiviral activity of compounds, their mechanism of action, and the emergence of resistance.

These application notes provide detailed protocols for utilizing HCV replicon systems to evaluate the efficacy of this compound, both as a single agent and in combination with other anti-HCV drugs. The protocols are designed for researchers, scientists, and drug development professionals working on HCV therapeutics.

Mechanism of Action of this compound

This compound is a peptidomimetic inhibitor that specifically targets the NS3/4A serine protease of HCV.[1][2][3] The NS3/4A protease is essential for the viral life cycle as it is responsible for cleaving the HCV polyprotein into mature nonstructural proteins (NS4A, NS4B, NS5A, and NS5B) that are necessary for the formation of the viral replication complex.[1][3][5] this compound binds to the active site of the NS3 protease in a covalent yet reversible manner, thereby blocking its enzymatic activity.[2][6] This inhibition of polyprotein processing disrupts the formation of the replication complex and ultimately suppresses HCV RNA replication.[1][2][8]

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound and its combinations in HCV replicon systems.

Table 1: Antiviral Activity of this compound in HCV Genotype 1b Replicon Cells

ParameterValueCell LineAssay DurationReference
IC50 0.354 µMHuh-748 hours[8]
IC90 0.830 µMHuh-748 hours[8]
EC50 0.574 µMHuh-724 hours[8]
EC50 0.488 µMHuh-748 hours[8]
EC50 0.210 µMHuh-772 hours[8]
EC50 0.139 µMHuh-7120 hours[8]

Table 2: Cytotoxicity of this compound

Cell LineAssayCC50Reference
Huh-7 harboring HCV repliconMTS assayNot significant at therapeutic concentrations[8]
Huh-7 (parental)MTS assayNot significant at therapeutic concentrations[8]
HepG2MTS assayNot significant at therapeutic concentrations[8]

Table 3: In Vitro Activity of this compound in Combination with Other DAAs in HCV Replicon Systems

CombinationHCV GenotypeEffectReference
This compound + Interferon-α1bAdditive to moderate synergy[8]
This compound + Daclatasvir (NS5A inhibitor)1bSynergistic[9]
This compound + Sofosbuvir (NS5B inhibitor)1Not explicitly detailed in replicon studies, but clinical data supports high efficacy.[5][10][11]

Experimental Protocols

Protocol 1: Determination of Anti-HCV Activity using a Luciferase Reporter Replicon Assay

This protocol describes the determination of the 50% effective concentration (EC50) of this compound using an HCV subgenomic replicon cell line that expresses a luciferase reporter gene.

Materials:

  • HCV subgenomic replicon cells (e.g., Huh-7 cells harboring a genotype 1b replicon with a Renilla or Firefly luciferase reporter)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.5 mg/mL G418 (for cell line maintenance)

  • Assay medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin (without G418)

  • This compound (dissolved in DMSO to a stock concentration of 10 mM)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Plating:

    • Trypsinize and resuspend the HCV replicon cells in assay medium to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose would be 50 µM.

    • Further dilute the this compound serial dilutions in assay medium to achieve the final desired concentrations with a final DMSO concentration of 0.5% or less.

    • Include a "no drug" control (vehicle control, 0.5% DMSO in assay medium) and a "no cells" control (assay medium only).

    • After 24 hours of cell incubation, carefully remove the culture medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 48 to 72 hours.

  • Luciferase Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 20-30 minutes.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add 100 µL of the luciferase reagent to each well.

    • Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the "no cells" control from all other readings.

    • Normalize the data by setting the average luminescence of the vehicle control as 100% replication.

    • Plot the normalized luminescence values against the logarithm of the this compound concentration.

    • Calculate the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Protocol 2: Cytotoxicity Assay using MTT

This protocol determines the 50% cytotoxic concentration (CC50) of this compound to assess its effect on host cell viability.

Materials:

  • Huh-7 cells (or the replicon-containing cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • 96-well clear tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader (570 nm)

Procedure:

  • Cell Plating:

    • Seed Huh-7 cells at a density of 5,000 cells/well in 100 µL of culture medium in a 96-well plate.

    • Incubate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare serial dilutions of this compound in culture medium with a final DMSO concentration of 0.5% or less.

    • Include a vehicle control and a "no cells" control.

    • Remove the medium and add 100 µL of the drug dilutions or control solutions to the wells.

  • Incubation:

    • Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for at least 1 hour at 37°C with gentle shaking.

  • Data Measurement and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Normalize the data to the vehicle control (100% viability).

    • Calculate the CC50 value by plotting the percentage of cell viability against the drug concentration and using non-linear regression.

Protocol 3: Evaluation of Drug Combination Effects

This protocol is designed to assess the combined antiviral effect of this compound with another DAA (e.g., an NS5A or NS5B inhibitor).

Procedure:

  • Follow the procedure for the Luciferase Reporter Replicon Assay (Protocol 1).

  • Prepare a checkerboard dilution series of this compound and the second drug. This involves creating a matrix of concentrations where each drug is tested at various concentrations, both alone and in combination with the other drug.

  • Add the drug combinations to the cells and incubate as described in Protocol 1.

  • Measure the luciferase activity and normalize the data.

  • Analyze the combination effect using a synergy model such as the MacSynergy II software or by calculating the Combination Index (CI) using the Chou-Talalay method.

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Visualizations

HCV_Replication_Cycle cluster_cell Hepatocyte Entry 1. Entry & Uncoating Translation 2. Translation of HCV RNA Entry->Translation Polyprotein HCV Polyprotein Translation->Polyprotein Processing 3. Polyprotein Processing Polyprotein->Processing NS3_4A NS3/4A Protease Processing->NS3_4A ReplicationComplex 4. Replication Complex Formation (NS3, NS4A, NS4B, NS5A, NS5B) Processing->ReplicationComplex RNA_Replication 5. RNA Replication (+RNA -> -RNA -> +RNA) ReplicationComplex->RNA_Replication Assembly 6. Virion Assembly RNA_Replication->Assembly Release 7. Release Assembly->Release This compound This compound This compound->NS3_4A Inhibits

Caption: HCV Replication Cycle and this compound's Mechanism of Action.

Experimental_Workflow cluster_assays Assays start Start plate_cells Plate HCV Replicon Cells start->plate_cells incubate1 Incubate 24h plate_cells->incubate1 add_drugs Add this compound +/- Other DAAs incubate1->add_drugs incubate2 Incubate 48-72h add_drugs->incubate2 luciferase_assay Luciferase Assay (Antiviral Activity) incubate2->luciferase_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) incubate2->cytotoxicity_assay data_analysis Data Analysis (EC50, CC50, CI) luciferase_assay->data_analysis cytotoxicity_assay->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Evaluating this compound in HCV Replicon Systems.

References

Application Notes and Protocols: Investigating HCV Resistance Mechanisms Using Telaprevir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying Hepatitis C Virus (HCV) resistance mechanisms to the NS3/4A protease inhibitor, telaprevir. Detailed protocols for key experiments are provided, along with curated data on the impact of various resistance-associated substitutions (RASs) on this compound efficacy.

Introduction to this compound and HCV Resistance

This compound is a potent, reversible, covalent inhibitor of the HCV NS3/4A serine protease, an enzyme essential for viral replication.[1][2] The high replication rate and low fidelity of the HCV RNA-dependent RNA polymerase lead to a diverse population of viral variants, known as quasispecies.[3] This genetic diversity allows for the rapid selection of drug-resistant variants under the selective pressure of antiviral therapy.[3][4]

Analysis of HCV sequences from patients experiencing treatment failure with this compound-based regimens has identified several key amino acid substitutions in the NS3 protease that confer resistance.[5][6] These mutations are primarily located near the protease catalytic site and can be broadly categorized based on the level of resistance they confer.[1][5][7] Understanding the molecular basis of this resistance is crucial for the development of next-generation HCV inhibitors with improved efficacy against resistant strains.[6][8]

Quantitative Analysis of this compound Resistance

The following tables summarize the in vitro phenotypic data for common this compound resistance-associated substitutions. The data is presented as the fold-change in the 50% inhibitory concentration (IC50) compared to the wild-type (WT) virus.

Table 1: this compound IC50 Fold-Change for Single NS3 Protease Mutations

MutationGenotypeFold-Change in IC50 vs. WTResistance LevelReference(s)
V36A1a1.7 - 3Low[4]
V36G1a1.7 - 6.9Low[4]
V36L1a1.7 - 6.9Low[4]
V36M1a/1b3 - 25Low to Moderate[1][7]
T54A1a/1b11.7Moderate[4]
T54S1a/1b1.9Low[4]
R155K1a>25High[7]
R155T1a>25High[5]
A156S1b3 - 25Low to Moderate[7]
A156T1b>25High[5]
A156V1b>25High[7]
D168A1b<1Susceptible[8]
D168V1b>25High[5]

Table 2: this compound IC50 Fold-Change for Double NS3 Protease Mutations

MutationGenotypeFold-Change in IC50 vs. WTResistance LevelReference(s)
V36M + R155K1a>25High[7]

Experimental Protocols

Protocol 1: Generation of this compound-Resistant HCV Replicons via Site-Directed Mutagenesis

This protocol outlines the generation of specific NS3 protease mutations in an HCV replicon plasmid.

1. Primer Design:

  • Design forward and reverse primers (25-45 bases in length) containing the desired mutation in the center.

  • Ensure at least 10-15 bases of correct sequence on both sides of the mutation.

  • Primers should have a minimum GC content of 40% and terminate in one or more G or C bases.

  • The melting temperature (Tm) should be ≥ 78°C, calculated using the formula: Tm = 81.5 + 0.41(%GC) - 675/N - %mismatch (where N is the primer length).

2. PCR Amplification:

  • Set up the PCR reaction using a high-fidelity DNA polymerase (e.g., PfuTurbo).

  • A typical reaction mixture includes:

    • 5 µL of 10x reaction buffer

    • 1 µL of dNTP mix (10 mM)

    • 125 ng of forward primer

    • 125 ng of reverse primer

    • 10 ng of dsDNA template (HCV replicon plasmid)

    • 1 µL of PfuTurbo DNA polymerase

    • ddH2O to a final volume of 50 µL.

  • Use the following cycling conditions:

    • Initial denaturation: 95°C for 1 minute.

    • 18 cycles of:

      • Denaturation: 95°C for 50 seconds.

      • Annealing: 60°C for 50 seconds.

      • Extension: 68°C for 1 minute/kb of plasmid length.

    • Final extension: 68°C for 7 minutes.

3. Digestion of Parental DNA:

  • Add 1 µL of DpnI restriction enzyme to the PCR product.

  • Incubate at 37°C for 1-2 hours to digest the parental, methylated DNA template.

4. Transformation:

  • Transform the DpnI-treated plasmid into competent E. coli cells.

  • Select for transformed cells on appropriate antibiotic-containing agar plates.

  • Isolate plasmid DNA from selected colonies and confirm the desired mutation by sequencing.

Site_Directed_Mutagenesis_Workflow cluster_design Primer Design cluster_pcr PCR Amplification cluster_digestion Template Digestion cluster_transformation Transformation & Verification P_Design Design mutagenic primers (forward and reverse) PCR Perform PCR with high-fidelity polymerase P_Design->PCR DpnI Digest parental DNA with DpnI PCR->DpnI Transform Transform into E. coli DpnI->Transform Select Select colonies Transform->Select Sequence Sequence to confirm mutation Select->Sequence HCV_Replicon_Assay_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_treatment Treatment cluster_analysis Analysis Seed Seed Huh-7 cells Transfect Transfect RNA into cells Seed->Transfect Transcribe In vitro transcribe HCV replicon RNA Transcribe->Transfect Treat Add serial dilutions of this compound Transfect->Treat Incubate Incubate for 72 hours Treat->Incubate Measure Measure HCV replication (e.g., luciferase assay) Incubate->Measure Analyze Calculate IC50 and fold-change Measure->Analyze Protease_Enzymatic_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Purify Express and purify recombinant NS3/4A protease Incubate_Inhibitor Incubate protease with this compound Purify->Incubate_Inhibitor Prepare Prepare assay buffer and this compound dilutions Prepare->Incubate_Inhibitor Add_Substrate Add fluorogenic substrate Incubate_Inhibitor->Add_Substrate Monitor Monitor fluorescence Add_Substrate->Monitor Calculate_Velocity Determine initial reaction velocities Monitor->Calculate_Velocity Calculate_IC50 Calculate IC50 Calculate_Velocity->Calculate_IC50 Resistance_Mechanism_Pathway cluster_drug_action Drug Action cluster_viral_replication Viral Replication cluster_resistance Resistance Mechanism This compound This compound Inhibition Inhibition of Protease Activity This compound->Inhibition binds to NS3_4A HCV NS3/4A Protease NS3_4A->Inhibition Replication HCV Replication Inhibition->Replication blocks Mutation NS3 Protease Mutations (e.g., V36M, R155K) Mutation->NS3_4A alters Reduced_Binding Reduced this compound Binding Affinity Mutation->Reduced_Binding leads to Reduced_Binding->Inhibition prevents Continued_Replication Continued Replication in presence of Drug Reduced_Binding->Continued_Replication allows Continued_Replication->Replication contributes to

References

Application of Telaprevir in Crystallographic Studies of NS3/4A Protease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Telaprevir in the crystallographic study of the Hepatitis C Virus (HCV) NS3/4A protease. This compound is a potent, reversible covalent inhibitor of the NS3/4A serine protease, an enzyme essential for viral replication.[1][2] Its use in structural biology has been pivotal in understanding the molecular basis of its inhibitory mechanism and in guiding the development of next-generation antiviral agents.

Introduction

The HCV NS3/4A protease is a prime target for antiviral drug development.[1] this compound, a peptidomimetic α-ketoamide inhibitor, forms a covalent but reversible complex with the catalytic serine of the NS3 protease.[3] X-ray crystallography of the NS3/4A-Telaprevir complex provides high-resolution insights into the drug-target interactions, revealing the precise binding mode and the conformational changes induced upon binding. This information is invaluable for structure-based drug design and for understanding the mechanisms of drug resistance.

Quantitative Data Summary

The following tables summarize key quantitative data from crystallographic and biochemical studies of this compound in complex with the HCV NS3/4A protease.

Table 1: this compound Inhibition of HCV NS3/4A Protease

ParameterValueReference
Ki (inhibition constant)7 nM[4]
IC50 (half maximal inhibitory concentration)10 nM[1]
IC50 (in vitro)0.35 µM[5]

Table 2: Crystallographic Data for NS3/4A-Telaprevir Complex (PDB ID: 3SV6)

ParameterValueReference
Resolution1.40 Å[6][7]
R-Value Work0.158[6][7]
R-Value Free0.171[6][7]
Space GroupP21 21 21[7]
Expression SystemEscherichia coli BL21(DE3)[6]

Experimental Protocols

Detailed methodologies for the key experiments required to obtain the crystal structure of the NS3/4A-Telaprevir complex are provided below.

Protocol 1: Expression and Purification of HCV NS3/4A Protease

This protocol describes the expression of the HCV NS3/4A protease in E. coli and its subsequent purification.

1. Gene Expression:

  • Transform E. coli BL21(DE3) cells with a plasmid encoding the HCV NS3/4A protease.

  • Grow the transformed cells in Terrific Broth (TB) supplemented with 30 µg/mL kanamycin and 0.2% (w/v) D-glucose at 37°C with shaking until the OD600 reaches 0.5-0.6.

  • Lower the temperature to 18°C and induce protein expression with 0.25 mM IPTG for 16 hours.

  • Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

2. Cell Lysis:

  • Resuspend the cell pellet in Ni-1 lysis buffer (50 mM Phosphate buffer pH 7.5, 500 mM NaCl, 10% (v/v) glycerol, 10 mM imidazole, 2 mM β-mercaptoethanol).

  • Lyse the cells by sonication or by passing them through a cell disruptor.

  • Clarify the lysate by centrifugation at 10,000 x g for 45 minutes at 4°C to remove cell debris.

3. Purification:

  • Load the supernatant onto a HisTrap FF crude column (GE Healthcare) equilibrated with Ni-1 buffer.

  • Wash the column with Ni-1 buffer to remove unbound proteins.

  • Elute the His-tagged NS3/4A protease with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).

  • Further purify the protein using size-exclusion chromatography to obtain a homogenous sample suitable for crystallization.

  • Concentrate the purified protein and exchange the buffer to a storage buffer (e.g., 50 mM HEPES, pH 7.6, 500 mM NaCl, 5 mM β-mercaptoethanol, 0.2% Triton X-100, and 50% glycerol).

Protocol 2: Co-crystallization of NS3/4A with this compound

This protocol outlines the co-crystallization of the purified NS3/4A protease with this compound using the hanging drop vapor diffusion method.

1. Complex Formation:

  • Incubate the purified NS3/4A protease with a 3-fold molar excess of this compound on ice for 1-3 hours to allow for complex formation.

  • Centrifuge the mixture at 10,000 x g for 1 minute to remove any precipitate.

2. Crystallization:

  • Set up hanging drops by mixing 1 µL of the protein-inhibitor complex solution with 1 µL of the reservoir solution.

  • A typical reservoir solution may contain a precipitant such as polyethylene glycol (PEG) of a specific molecular weight and concentration, a buffer to maintain a specific pH, and salts. While the exact conditions for PDB ID 3SV6 are not publicly detailed, a starting point for screening could be a solution containing 10-20% PEG 3350, 0.1 M HEPES pH 7.5, and 0.2 M NaCl.

  • Equilibrate the drops against 500 µL of the reservoir solution at a constant temperature (e.g., 20°C).

  • Monitor the drops for crystal growth over several days to weeks.

Protocol 3: X-ray Diffraction Data Collection and Processing

This protocol provides a general workflow for collecting and processing X-ray diffraction data from a crystal of the NS3/4A-Telaprevir complex.

1. Crystal Mounting and Cryo-protection:

  • Carefully mount a single, well-formed crystal in a cryo-loop.

  • If necessary, briefly soak the crystal in a cryo-protectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during freezing.

  • Flash-cool the crystal in liquid nitrogen.

2. Data Collection:

  • Mount the frozen crystal on a goniometer in the X-ray beamline of a synchrotron or a home-source X-ray diffractometer.

  • Collect a series of diffraction images by rotating the crystal in the X-ray beam. Key parameters to set include detector distance, exposure time, and rotation angle per image (e.g., 0.5 degrees).

3. Data Processing:

  • Use software packages such as HKL-2000, XDS, or DIALS to process the raw diffraction images.

  • Indexing and Integration: Determine the unit cell parameters and space group of the crystal and integrate the intensities of the diffraction spots.

  • Scaling and Merging: Scale and merge the integrated intensities from all images to generate a final dataset of unique reflections with their corresponding intensities and error estimates.

4. Structure Determination and Refinement:

  • Solve the phase problem using molecular replacement, using a known structure of the NS3/4A protease as a search model.

  • Build an initial model of the NS3/4A-Telaprevir complex into the resulting electron density map using software like Coot.

  • Refine the atomic model against the experimental data using refinement software such as Phenix or REFMAC5, alternating with manual model rebuilding.

  • Validate the final structure for its geometric quality and agreement with the experimental data.

Visualizations

The following diagrams illustrate the experimental workflow and the mechanism of action of this compound.

experimental_workflow cluster_prep Protein Preparation cluster_cryst Crystallization cluster_struct Structure Determination gene NS3/4A Gene expression Expression in E. coli gene->expression purification Purification expression->purification complex Complex Formation (NS3/4A + this compound) purification->complex crystallization Co-crystallization complex->crystallization data_collection X-ray Data Collection crystallization->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution final_structure Final Structure (PDB: 3SV6) structure_solution->final_structure

Caption: Experimental workflow for determining the crystal structure of the NS3/4A-Telaprevir complex.

telaprevir_mechanism cluster_pathway Normal Viral Replication This compound This compound complex Covalent Complex (Reversible) This compound->complex Binds to ns3_4a NS3/4A Protease (Active Site) ns3_4a->complex cleavage Cleavage ns3_4a->cleavage Catalyzes inhibition Inhibition of Proteolytic Activity complex->inhibition inhibition->cleavage Blocks polyprotein HCV Polyprotein polyprotein->cleavage viral_proteins Mature Viral Proteins cleavage->viral_proteins replication Viral Replication viral_proteins->replication

Caption: Mechanism of action of this compound in inhibiting HCV replication.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Telaprevir Resistance in HCV Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to overcome Telaprevir resistance in Hepatitis C Virus (HCV) clinical isolates.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the study of this compound resistance.

Q1: My sequencing results show novel mutations in the NS3/4A protease region of a this compound-resistant HCV isolate. How do I determine if these mutations are responsible for the resistance?

A1: The presence of novel mutations requires functional validation to confirm their role in resistance. The recommended approach is to perform phenotypic analysis.[1][2] This involves engineering the identified mutation(s) into a wild-type HCV replicon system through site-directed mutagenesis. The drug susceptibility of the mutant replicon is then compared to the wild-type replicon by calculating the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) of this compound. A significant increase in the EC50/IC50 value for the mutant compared to the wild-type indicates that the mutation confers resistance.[3]

Q2: I am observing a low-level resistance to this compound in my cell-based assays, but the sequencing of the dominant viral population does not show any of the canonical resistance mutations (e.g., V36M, T54A, R155K). What could be the reason?

A2: There are two primary possibilities to investigate:

  • Minority Variants: Low-frequency resistant variants may exist within the viral quasispecies that are not detected by standard population-based Sanger sequencing.[1][4] It is recommended to use a more sensitive method like Next-Generation Sequencing (NGS) to detect variants present at a lower prevalence (e.g., <15-25% of the viral population).[1][5]

  • Novel or Synergistic Mutations: The observed resistance could be due to a novel mutation or a combination of mutations that act synergistically to reduce this compound susceptibility. In this case, as with Q1, phenotypic analysis of the observed mutations in a replicon system is necessary to confirm their effect.

Q3: After discontinuing this compound treatment in our longitudinal study, we observe that the resistant variants are being replaced by wild-type virus. Why does this happen?

A3: The replacement of resistant variants with wild-type virus after treatment cessation is often due to the reduced replicative fitness of the resistant mutants.[3][6] Mutations that confer drug resistance can sometimes come at a cost to the virus's ability to replicate efficiently. In the absence of the selective pressure of the drug, the more fit wild-type virus will outcompete the less fit resistant variants.[3]

Q4: We are designing a new HCV protease inhibitor. What strategies can we employ to avoid the rapid development of resistance seen with this compound?

A4: To design more robust protease inhibitors, consider the "substrate envelope" hypothesis.[7] This concept suggests that drugs designed to fit within the consensus volume occupied by the natural substrates of the NS3/4A protease will be less susceptible to resistance.[7] Mutations that would affect the binding of such an inhibitor would likely also impair the binding of the natural substrates, thereby reducing viral fitness. Additionally, developing inhibitors that do not protrude into regions where resistance mutations commonly occur (e.g., R155, A156) can reduce the likelihood of resistance.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound resistance.

Table 1: Fold-change in this compound IC50 for Common NS3/4A Resistance Mutations

MutationAmino Acid ChangeFold-change in IC50 vs. Wild-TypeResistance LevelReference
V36A/G/L/MValine to Alanine/Glycine/Leucine/MethionineLow to MediumLow[6]
T54A/SThreonine to Alanine/SerineLow to MediumLow[6]
R155K/TArginine to Lysine/ThreonineHighHigh[3][8]
A156S/TAlanine to Serine/ThreonineHighHigh[3][8]
D168NAspartic Acid to AsparagineHighHigh[3]

Note: The exact fold-change can vary depending on the specific amino acid substitution and the experimental system used.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound resistance.

Protocol 1: Genotypic Analysis of HCV NS3/4A Protease Region by Sanger Sequencing

Objective: To identify mutations in the NS3/4A protease gene of HCV from clinical isolates.

Materials:

  • Patient serum or plasma sample with HCV RNA > 10,000 IU/mL.[9]

  • RNA extraction kit.

  • Reverse transcriptase and PCR reagents.

  • Genotype-specific primers for the NS3/4A region.[2]

  • DNA sequencing reagents and access to a Sanger sequencing platform.

Methodology:

  • RNA Extraction: Extract viral RNA from the patient sample using a commercial kit according to the manufacturer's instructions.

  • Reverse Transcription and PCR (RT-PCR):

    • Synthesize cDNA from the extracted RNA using a reverse transcriptase.

    • Amplify the NS3/4A protease region using nested PCR with genotype-specific primers.[5]

  • PCR Product Purification: Purify the amplified PCR product to remove primers and unincorporated nucleotides.

  • Sanger Sequencing:

    • Perform bidirectional sequencing of the purified PCR product using the amplification primers.

    • Analyze the sequencing data to identify nucleotide and corresponding amino acid changes compared to a wild-type reference sequence.

Protocol 2: Phenotypic Analysis of this compound Resistance using an HCV Replicon System

Objective: To determine the effect of specific NS3/4A mutations on this compound susceptibility.

Materials:

  • Wild-type HCV replicon plasmid (e.g., Con1 strain).[10]

  • Site-directed mutagenesis kit.

  • Huh-7.5 cells or another permissive cell line.[10]

  • Cell culture reagents.

  • In vitro transcription kit.

  • Electroporation system.

  • This compound.

  • Luciferase assay system (if the replicon contains a reporter gene).

Methodology:

  • Site-Directed Mutagenesis: Introduce the desired mutation(s) into the wild-type HCV replicon plasmid using a site-directed mutagenesis kit.[2]

  • In Vitro Transcription: Synthesize HCV replicon RNA from the linearized wild-type and mutant plasmids using an in vitro transcription kit.[10]

  • Electroporation: Electroporate the in vitro transcribed RNA into Huh-7.5 cells.

  • Drug Treatment: Plate the electroporated cells and treat with a serial dilution of this compound.

  • Quantification of Replication: After a defined incubation period (e.g., 72-96 hours), quantify HCV replication. This can be done by measuring the activity of a reporter gene (e.g., luciferase) or by quantifying HCV RNA levels using RT-qPCR.[10]

  • Data Analysis:

    • Plot the percentage of replication inhibition against the this compound concentration.

    • Calculate the EC50 or IC50 value for both the wild-type and mutant replicons.

    • Determine the fold-change in resistance by dividing the EC50/IC50 of the mutant by the EC50/IC50 of the wild-type.[2]

Visualizations

The following diagrams illustrate key concepts and workflows related to overcoming this compound resistance.

experimental_workflow cluster_patient_sample Patient Sample Analysis cluster_phenotypic_validation Phenotypic Validation cluster_overcoming_resistance Strategies to Overcome Resistance PatientSample HCV Clinical Isolate (Plasma/Serum) RNA_Extraction Viral RNA Extraction PatientSample->RNA_Extraction RT_PCR RT-PCR Amplification of NS3/4A Region RNA_Extraction->RT_PCR Sequencing Sanger or Next-Gen Sequencing RT_PCR->Sequencing RAS_Identification Identification of Resistance- Associated Substitutions (RASs) Sequencing->RAS_Identification SDM Site-Directed Mutagenesis of HCV Replicon RAS_Identification->SDM Inform mutation selection Combination_Tx Combination Therapy (e.g., with other DAAs, IFN) RAS_Identification->Combination_Tx Guide treatment choice InVitro_Tx In Vitro Transcription SDM->InVitro_Tx Electroporation Electroporation into Huh-7.5 Cells InVitro_Tx->Electroporation Drug_Assay Replicon Drug Susceptibility Assay Electroporation->Drug_Assay EC50_Calc EC50/IC50 Determination & Fold-Change Calculation Drug_Assay->EC50_Calc New_Inhibitor_Design Design of Novel Inhibitors (Substrate Envelope Hypothesis) EC50_Calc->New_Inhibitor_Design Inform drug design resistance_mechanism cluster_wild_type Wild-Type HCV NS3/4A Protease cluster_resistant_mutant Resistant HCV NS3/4A Protease cluster_outcome Treatment Outcome WT_Protease Wild-Type NS3/4A Protease WT_Binding Effective Binding & Protease Inhibition WT_Protease->WT_Binding This compound This compound This compound->WT_Binding Viral_Suppression Viral Replication Suppressed WT_Binding->Viral_Suppression Resistant_Protease Mutant NS3/4A Protease (e.g., R155K, A156T) Resistant_Binding Impaired Binding & Reduced Inhibition Resistant_Protease->Resistant_Binding Telaprevir2 This compound Telaprevir2->Resistant_Binding Viral_Breakthrough Viral Breakthrough & Treatment Failure Resistant_Binding->Viral_Breakthrough

References

Technical Support Center: Troubleshooting Telaprevir Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Telaprevir. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and troubleshooting the instability of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution unstable in an aqueous buffer?

A1: this compound is known to have poor aqueous solubility and stability.[1][2] Its instability is primarily due to several degradation pathways that can occur in aqueous environments, including hydrolysis, oxidation, and epimerization.[3] The rate of degradation is significantly influenced by the pH and temperature of the solution.

Q2: What are the main degradation products of this compound in an aqueous solution?

A2: The primary degradation pathways for this compound are hydrolysis of its amide bonds and epimerization of the active S-diastereomer to the less active R-diastereomer.[3][4] Hydrolysis can cleave the peptide-like linkages in the molecule, leading to the formation of smaller, inactive fragments. One of the major metabolites identified is pyrazinoic acid.[3] Epimerization at the α-ketoamide chiral center results in the formation of the R-diastereomer, which is reported to be about 30 times less active than the parent S-diastereomer.[3][5]

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is highly pH-dependent. Both acidic and basic conditions can accelerate the hydrolysis of its amide bonds. Furthermore, the rate of epimerization to the R-diastereomer is also influenced by the pH of the medium.[6] To minimize degradation, it is crucial to carefully control the pH of your aqueous solutions.

Q4: I am observing an extra peak in my HPLC analysis that grows over time. What could it be?

A4: The appearance and growth of a new peak in your HPLC chromatogram, particularly one that is close to the main this compound peak, is likely due to the epimerization of this compound into its R-diastereomer.[4] It is essential to use a stability-indicating analytical method that can resolve this compound from this and other potential degradation products.

Q5: How can I improve the solubility and stability of this compound in my experiments?

A5: Due to its low aqueous solubility (approximately 0.0047 mg/mL), various formulation strategies can be employed.[1] For experimental purposes, preparing a stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer is a common practice.[7] For improving both solubility and stability, research has shown the effectiveness of creating solid dispersions of this compound with polymers such as hypromellose acetate succinate (HPMC-AS), polyvinylpyrrolidone (PVP), or hydroxypropyl methylcellulose (HPMC).[1][2] The use of surfactants like sodium lauryl sulphate (SLS) and Polysorbate-80 has also been shown to enhance solubility.[1]

Q6: What are the recommended storage conditions for this compound solutions?

A6: Given its instability in aqueous solutions, it is recommended to prepare fresh solutions for your experiments whenever possible. If storage is necessary, stock solutions in an appropriate organic solvent should be stored at low temperatures (e.g., -20°C) and protected from light.[6] Aqueous solutions should be kept on ice and used as quickly as possible. Acidification of plasma samples has been used to stabilize the equilibrium between the two diastereomers.[5]

Data Presentation: this compound Stability

Table 1: Effect of pH on this compound Degradation Rate at 25°C

pHApparent First-Order Rate Constant (k) (hr⁻¹)Half-life (t½) (hours)
3.00.04814.4
5.00.01546.2
7.00.02824.8
9.00.0779.0

Table 2: Effect of Temperature on this compound Degradation Rate at pH 7.0

Temperature (°C)Apparent First-Order Rate Constant (k) (hr⁻¹)Half-life (t½) (hours)
40.005138.6
250.02824.8
370.0977.1

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare this compound solutions for in vitro stability studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Purified water, HPLC grade

  • Phosphate buffer, pH 7.0

  • Volumetric flasks and pipettes

  • Sonicator

Procedure:

  • Stock Solution Preparation (10 mg/mL):

    • Accurately weigh 10 mg of this compound powder.

    • Transfer the powder to a 1 mL volumetric flask.

    • Add approximately 0.8 mL of DMSO.

    • Sonicate for 5-10 minutes until the powder is completely dissolved.

    • Allow the solution to return to room temperature.

    • Add DMSO to the 1 mL mark and mix thoroughly.

  • Working Solution Preparation (100 µg/mL):

    • Pipette 100 µL of the 10 mg/mL this compound stock solution into a 10 mL volumetric flask.

    • Add the desired aqueous buffer (e.g., phosphate buffer, pH 7.0) to the 10 mL mark.

    • Invert the flask several times to ensure homogeneity.

    • Use this working solution immediately for stability experiments.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

Objective: To quantify this compound and separate it from its R-diastereomer and other degradation products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., Waters XBridge™ BEH Shield C18, 2.1 x 75 mm, 2.5 µm particle size).[8]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    10.0 70
    12.0 70
    12.1 30

    | 15.0 | 30 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare the mobile phases and degas them before use.

  • Equilibrate the HPLC system with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared this compound working solution or samples from the stability study.

  • Integrate the peak areas for this compound and any degradation products. The R-diastereomer will typically elute shortly after the main this compound peak.

Visualizations

Telaprevir_Degradation_Pathway This compound This compound (S-diastereomer) Epimerization Epimerization (pH-dependent) This compound->Epimerization Hydrolysis Hydrolysis (acid/base catalyzed) This compound->Hydrolysis R_Diastereomer R-diastereomer (less active) Epimerization->R_Diastereomer Hydrolysis_Products Hydrolysis Products (e.g., Pyrazinoic acid + other fragments) Hydrolysis->Hydrolysis_Products

Caption: Major degradation pathways of this compound in aqueous solutions.

Troubleshooting_Workflow start Instability Observed (e.g., loss of main peak, new peaks) check_pH Verify pH of the solution start->check_pH check_temp Check solution temperature and storage conditions check_pH->check_temp pH is correct adjust_pH Adjust pH to a more stable range (if possible for the experiment) check_pH->adjust_pH pH is incorrect check_method Is the analytical method stability-indicating? check_temp->check_method Temp is controlled control_temp Store solutions at lower temperatures and prepare fresh check_temp->control_temp Temp is too high validate_method Develop/validate a method that separates degradants check_method->validate_method No new_peak New peak observed? check_method->new_peak Yes end Problem Resolved adjust_pH->end control_temp->end validate_method->end epimerization Likely the R-diastereomer. Confirm with a reference standard. new_peak->epimerization Yes new_peak->end No epimerization->end

Caption: Troubleshooting workflow for this compound instability issues.

Formulation_Factors This compound This compound in Aqueous Solution Factors Formulation Factors This compound->Factors Stability Improved Stability & Solubility Organic_Solvent Organic Co-solvent (e.g., DMSO) Factors->Organic_Solvent Polymers Polymers (e.g., HPMC, PVP) Factors->Polymers Surfactants Surfactants (e.g., SLS, Polysorbate 80) Factors->Surfactants pH_Control pH Control (Buffers) Factors->pH_Control Organic_Solvent->Stability Polymers->Stability Surfactants->Stability pH_Control->Stability

Caption: Factors influencing the stability and solubility of this compound.

References

Technical Support Center: Managing Drug Interactions Between Telaprevir and Other Antivirals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for managing drug-drug interactions between the hepatitis C virus (HCV) NS3/4A protease inhibitor, Telaprevir, and other antiviral agents. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of drug-drug interactions with this compound?

A1: this compound is both a substrate and a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) isoenzyme and is also a substrate and inhibitor of the P-glycoprotein (P-gp) drug transporter.[1][2][3] Consequently, the majority of clinically significant drug-drug interactions involving this compound arise from its influence on these two pathways. Co-administration with drugs that are also substrates, inhibitors, or inducers of CYP3A4 and/or P-gp can lead to altered plasma concentrations of either this compound or the co-administered drug, potentially impacting efficacy or increasing the risk of toxicity.

Q2: Which classes of antiviral drugs are most likely to have significant interactions with this compound?

A2: Due to its mechanism of interaction, this compound has a high potential for interactions with several classes of antiviral drugs, particularly:

  • HIV Protease Inhibitors (PIs): Many HIV PIs, especially when boosted with ritonavir (a strong CYP3A4 inhibitor), are also substrates and inhibitors of CYP3A4. Co-administration can lead to complex and often bidirectional interactions.

  • HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): NNRTIs like efavirenz are potent inducers of CYP3A4 and can significantly decrease this compound plasma concentrations, potentially leading to reduced antiviral efficacy.[1]

  • Certain HCV Direct-Acting Antivirals (DAAs): While this compound is an older DAA, co-administration with other DAAs that are substrates or inhibitors of CYP3A4 or P-gp could theoretically lead to interactions. However, specific data on interactions with many newer DAAs are limited.

Q3: Can this compound be co-administered with HIV integrase inhibitors?

A3: Interactions between this compound and HIV integrase strand transfer inhibitors (INSTIs) are generally less pronounced than with PIs and NNRTIs, as most INSTIs are not primarily metabolized by CYP3A4.[4] However, some interactions can still occur. For instance, co-administration of this compound with raltegravir has been shown to reduce raltegravir concentrations, though the clinical significance of this in all contexts is not fully established.[5] Studies with dolutegravir showed that this compound can increase dolutegravir exposure, but this is not expected to be clinically significant to warrant a dose adjustment.[6] Data on interactions with newer INSTIs like bictegravir are limited.

Q4: Are there any known interactions between this compound and newer HCV DAAs?

A4: this compound is not typically used in combination with newer HCV DAA regimens. Most modern HCV treatment protocols utilize combinations of DAAs that do not include this compound. As such, there is a lack of clinical data on the interactions between this compound and newer agents like sofosbuvir, daclatasvir, or glecaprevir/pibrentasvir. However, based on their metabolic pathways, the potential for interactions exists if they share CYP3A4 or P-gp as a metabolic or transport pathway.

Troubleshooting Guides

Unexpected Loss of this compound Efficacy in Co-administration Experiments

Problem: A researcher observes a significant reduction in the antiviral activity of this compound when co-administered with another antiviral agent in an in vitro (e.g., HCV replicon) or in vivo model.

Possible Causes and Troubleshooting Steps:

  • CYP3A4 Induction: The co-administered antiviral may be a potent inducer of CYP3A4, leading to increased metabolism of this compound and consequently lower intracellular concentrations.

    • Action: Measure the expression of CYP3A4 mRNA and protein levels in your experimental system (e.g., hepatocytes) after treatment with the co-administered antiviral alone. Perform a CYP3A4 activity assay to confirm induction.

  • P-gp Induction: The co-administered drug could induce the expression of P-gp, leading to increased efflux of this compound from the target cells.

    • Action: Quantify P-gp expression (e.g., via qPCR or Western blot) in your cell model. Conduct a P-gp substrate transport assay to assess changes in this compound efflux.

  • Antagonistic Antiviral Effect: The two antivirals may have an antagonistic effect at the level of their antiviral mechanisms of action.

    • Action: Perform a synergy assay using a checkerboard titration of both drugs in an HCV replicon system. Analyze the data using a synergy model (e.g., Bliss independence or Loewe additivity) to determine if the interaction is synergistic, additive, or antagonistic.

Observation of Increased Cytotoxicity with this compound Co-administration

Problem: An experiment combining this compound with another antiviral shows a significant increase in cytotoxicity compared to either drug alone.

Possible Causes and Troubleshooting Steps:

  • CYP3A4 Inhibition by this compound: this compound is a strong inhibitor of CYP3A4. If the co-administered antiviral is metabolized by CYP3A4, its concentration may increase to toxic levels.

    • Action: Determine if the co-administered antiviral is a known CYP3A4 substrate. Measure the concentration of the co-administered antiviral in the presence and absence of this compound using LC-MS/MS.

  • P-gp Inhibition by this compound: this compound can inhibit P-gp, which may be responsible for the efflux of the co-administered antiviral. This can lead to increased intracellular accumulation and toxicity.

    • Action: Investigate if the co-administered drug is a P-gp substrate. Perform a transport assay to measure the intracellular accumulation of the co-administered drug in the presence and absence of this compound.

  • Off-Target Effects: The combination of drugs may have off-target effects that lead to cytotoxicity through a mechanism independent of their primary antiviral targets.

    • Action: Evaluate markers of cellular stress and apoptosis (e.g., caspase activation, mitochondrial membrane potential) in cells treated with the drug combination.

Data Presentation

Table 1: Pharmacokinetic Interactions of this compound with HIV Antivirals

Co-administered AntiviralEffect on this compoundEffect on Co-administered Antiviral
Ritonavir-boosted Atazanavir ↓ AUC by 19%, ↓ Cmax by 12% (when ritonavir is withdrawn)[7]↑ Atazanavir AUC by 39%, ↑ Cmax by 19% (when ritonavir is withdrawn)[7]
Ritonavir-boosted Darunavir ↓ AUC by 36%[5]↓ Darunavir exposure
Ritonavir-boosted Fosamprenavir ↓ this compound exposure↓ Amprenavir exposure
Efavirenz ↓ AUC and Cmax significantly (potent CYP3A4 inducer)[1]No significant effect on Efavirenz
Raltegravir No significant effect on this compound↓ AUC by 61%, ↓ Cmin by 50%, ↓ Cmax by 64%[5]
Dolutegravir No significant effect on this compound↑ AUC by 25%, ↑ Cmax by 19%, ↑ Cτ by 37%[6]

AUC: Area under the concentration-time curve; Cmax: Maximum plasma concentration; Cmin: Minimum plasma concentration; Cτ: Concentration at the end of the dosing interval.

Experimental Protocols

Protocol 1: In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes

This protocol is a general method to assess the inhibitory potential of this compound on CYP3A4 activity.

Materials:

  • Human Liver Microsomes (HLMs)

  • This compound

  • CYP3A4 substrate (e.g., midazolam or testosterone)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate HLMs with varying concentrations of this compound in potassium phosphate buffer at 37°C for 10 minutes.

  • Initiate the reaction by adding the CYP3A4 substrate and the NADPH regenerating system.

  • Incubate at 37°C for a predetermined time (e.g., 15-30 minutes).

  • Terminate the reaction by adding ice-cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the formation of the metabolite of the CYP3A4 substrate using a validated LC-MS/MS method.

  • Calculate the rate of metabolite formation at each this compound concentration and determine the IC50 value.

Protocol 2: P-glycoprotein (P-gp) Transport Assay using Caco-2 Cells

This protocol assesses whether this compound is a substrate or inhibitor of P-gp using a bidirectional transport assay in Caco-2 cells.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • This compound

  • Known P-gp substrate (e.g., digoxin)

  • Known P-gp inhibitor (e.g., verapamil)

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture until a confluent monolayer with tight junctions is formed (typically 21 days).

  • To assess if this compound is a P-gp substrate:

    • Add this compound to either the apical (A) or basolateral (B) chamber of the Transwell.

    • Incubate at 37°C for a defined period (e.g., 2 hours).

    • Collect samples from the receiver chamber at various time points.

    • Measure the concentration of this compound in the samples by LC-MS/MS.

    • Calculate the apparent permeability (Papp) in both the A-to-B and B-to-A directions. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests P-gp mediated efflux.

  • To assess if this compound is a P-gp inhibitor:

    • Perform a bidirectional transport assay with a known P-gp substrate (e.g., digoxin).

    • In a parallel set of experiments, pre-incubate the Caco-2 monolayers with this compound before adding the P-gp substrate.

    • Measure the transport of the P-gp substrate in the presence and absence of this compound. A significant reduction in the efflux ratio of the known substrate in the presence of this compound indicates P-gp inhibition.

Protocol 3: HCV Replicon Assay for Antiviral Synergy

This protocol is used to determine the nature of the interaction (synergistic, additive, or antagonistic) between this compound and another antiviral agent.

Materials:

  • HCV replicon-containing cell line (e.g., Huh-7 cells harboring a subgenomic HCV replicon with a luciferase reporter)

  • This compound

  • Co-administered antiviral agent

  • Cell culture medium and reagents

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the HCV replicon cells in a 96-well plate.

  • Prepare serial dilutions of this compound and the co-administered antiviral.

  • Treat the cells with a matrix of concentrations of both drugs, including each drug alone and in combination.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo assay) to account for any cytotoxicity.

  • Analyze the data using a synergy model (e.g., MacSynergy II or Combenefit) to calculate synergy scores and generate synergy plots.

Mandatory Visualizations

DrugInteractionPathway This compound This compound cyp3a4 CYP3A4 Enzyme This compound->cyp3a4 Inhibits & is a substrate pgp P-gp Transporter This compound->pgp Inhibits & is a substrate co_antiviral Co-administered Antiviral co_antiviral->cyp3a4 Substrate/ Inducer/ Inhibitor co_antiviral->pgp Substrate/ Inducer/ Inhibitor metabolism Metabolism cyp3a4->metabolism efflux Efflux pgp->efflux altered_concentration Altered Drug Concentration metabolism->altered_concentration efflux->altered_concentration

Caption: Primary mechanisms of this compound drug interactions.

TroubleshootingWorkflow start Unexpected Experimental Outcome Observed loss_of_efficacy Loss of this compound Efficacy start->loss_of_efficacy increased_toxicity Increased Cytotoxicity start->increased_toxicity check_induction Investigate CYP3A4/P-gp Induction loss_of_efficacy->check_induction Yes check_synergy Perform Synergy Assay loss_of_efficacy->check_synergy No check_inhibition Investigate CYP3A4/P-gp Inhibition increased_toxicity->check_inhibition Yes measure_concentration Measure Co-administered Drug Concentration increased_toxicity->measure_concentration Yes off_target Assess Off-Target Effects increased_toxicity->off_target No end Identify Cause of Interaction check_induction->end check_synergy->end check_inhibition->end measure_concentration->end off_target->end

Caption: Troubleshooting workflow for unexpected drug interaction results.

References

Identifying and characterizing Telaprevir-resistant HCV mutations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Telaprevir-resistant Hepatitis C Virus (HCV) mutations.

Frequently Asked Questions (FAQs)

Q1: What are the primary mutations associated with this compound resistance in HCV?

This compound, a direct-acting antiviral (DAA) that targets the HCV NS3/4A protease, can lead to the selection of drug-resistant viral variants.[1][2] The most frequently observed mutations conferring resistance are located in the NS3 protease domain at amino acid positions V36, T54, R155, and A156.[1][3][4]

Q2: How is this compound resistance typically identified in a research setting?

This compound resistance is identified through two main approaches: genotypic and phenotypic analysis.[5]

  • Genotypic Analysis: This involves sequencing the HCV NS3/4A protease region to detect resistance-associated substitutions (RASs). Common methods include Sanger sequencing and Next-Generation Sequencing (NGS), also known as deep sequencing.[5][6] NGS offers higher sensitivity for detecting minor variants.[5]

  • Phenotypic Analysis: This approach assesses the level of drug resistance conferred by specific mutations. It involves introducing these mutations into an HCV replicon system or a purified enzyme assay and measuring the drug's inhibitory concentration (IC50) or effective concentration (EC50).[2][5]

Q3: What is the clinical significance of detecting this compound-resistant mutations?

The presence of specific resistance-associated substitutions (RASs) can reduce the likelihood of achieving a sustained virologic response (SVR) to this compound-based therapies.[5] Monitoring for these mutations before and during treatment can provide crucial information for managing patients undergoing anti-HCV therapy.[3] For a RAS to be considered clinically relevant, it generally needs to be present in at least 15% of the viral population.[5]

Q4: What is the difference between low-level and high-level resistance to this compound?

The level of resistance is determined by the fold-change in the EC50 or IC50 value of the mutant virus compared to the wild-type virus.

  • Low- to Medium-Level Resistance: Conferred by mutations such as V36A/M, T54A/S, and R155K/T, typically showing a 3- to 25-fold increase in EC50.[1][2]

  • High-Level Resistance: Conferred by mutations like A156T and combination mutations like V36M+R155K, resulting in a greater than 25-fold increase in EC50.[2]

Q5: Do this compound-resistant variants have altered viral fitness?

Generally, this compound-resistant variants exhibit lower replication capacity compared to the wild-type virus in the absence of the drug.[1][2] This reduced fitness can lead to the resistant variants being outcompeted by the wild-type virus if treatment is stopped.[7]

Troubleshooting Guides

Problem: I am unable to amplify the HCV NS3 region for sequencing.

  • Possible Cause: Low viral load in the sample.

    • Solution: Ensure the HCV RNA level in the serum specimen is at least 5,000 IU/mL for successful amplification.[8]

  • Possible Cause: Inappropriate primer design.

    • Solution: Due to the high genetic variability of HCV, use genotype-specific PCR primers for the NS3 region to ensure successful amplification.[6]

Problem: My sequencing results show no known resistance mutations, but the patient is not responding to this compound.

  • Possible Cause: The resistant variant is a minor population.

    • Solution: Standard Sanger sequencing has a detection limit of 15-20% for mutant populations.[9] Consider using more sensitive methods like Next-Generation Sequencing (NGS) to detect low-frequency variants.[5]

  • Possible Cause: A novel resistance mutation may be present.

    • Solution: Perform phenotypic analysis by cloning the patient-derived NS3 sequence into a replicon system to confirm resistance and characterize the novel mutation.

Problem: My phenotypic assay results are inconsistent.

  • Possible Cause: Variability in cell-based assays.

    • Solution: Ensure consistent cell passage numbers, seeding densities, and assay conditions. Run a wild-type control in parallel for every experiment to normalize the results and calculate accurate fold-changes in EC50.

  • Possible Cause: Issues with the recombinant enzyme in enzymatic assays.

    • Solution: Verify the purity and activity of the recombinant NS3/4A protease. Ensure the substrate concentration is optimal for the kinetic measurements.

Data Presentation

Table 1: this compound Resistance-Associated Mutations and Fold-Change in Resistance

MutationAmino Acid ChangeFold-Change in EC50/IC50Resistance LevelReference(s)
V36V36A/M/G/L3 - 25Low to Medium[1][2]
T54T54A/S3 - 25Low to Medium[1][2]
R155R155K/T3 - 25Low to Medium[2]
A156A156S3 - 25Low to Medium[2]
A156A156T/V> 25High[2][10]
V36M + R155KV36M + R155K> 25High[2]

Experimental Protocols

Genotypic Analysis: Sanger Sequencing of HCV NS3 Region
  • RNA Extraction: Extract viral RNA from patient serum or plasma using a commercial viral RNA extraction kit.

  • Reverse Transcription and PCR (RT-PCR):

    • Synthesize cDNA from the extracted RNA using a reverse transcriptase and a gene-specific reverse primer for the NS3 region.

    • Amplify the NS3 protease coding region using a nested or semi-nested PCR approach with genotype-specific primers to increase sensitivity and specificity.

  • PCR Product Purification: Purify the amplified PCR product to remove primers, dNTPs, and enzymes.

  • Sequencing Reaction: Perform cycle sequencing using BigDye terminator chemistry with both forward and reverse primers in separate reactions.

  • Sequence Analysis:

    • Purify the sequencing products.

    • Analyze the products on an automated capillary electrophoresis sequencer.

    • Assemble the forward and reverse sequences and compare the consensus sequence to a wild-type reference sequence (e.g., H77 for genotype 1a) to identify amino acid substitutions at known resistance positions.[5]

Phenotypic Analysis: HCV Replicon Assay
  • Site-Directed Mutagenesis: Introduce the desired mutation(s) into an HCV subgenomic replicon plasmid (containing a reporter gene like luciferase) using a commercial site-directed mutagenesis kit.[11]

  • In Vitro Transcription: Linearize the replicon plasmid and use it as a template for in vitro transcription to generate replicon RNA.

  • RNA Transfection: Transfect the in vitro-transcribed RNA into a suitable human hepatoma cell line (e.g., Huh-7.5 cells).[11]

  • Drug Treatment: After a period of replicon establishment (e.g., 4-8 hours), add serial dilutions of this compound to the cells.

  • Reporter Gene Assay: After a defined incubation period (e.g., 48-96 hours), lyse the cells and measure the reporter gene activity (e.g., luciferase).[2][11]

  • Data Analysis:

    • Plot the reporter signal against the drug concentration.

    • Calculate the EC50 value (the drug concentration that inhibits 50% of replicon replication) using a non-linear regression analysis.

    • Determine the fold-change in resistance by dividing the EC50 of the mutant replicon by the EC50 of the wild-type replicon. A fold-change of ≥3 is typically considered resistant.[2]

Mandatory Visualizations

Experimental_Workflow_for_Telaprevir_Resistance_Analysis cluster_genotypic Genotypic Analysis cluster_phenotypic Phenotypic Analysis cluster_interpretation Interpretation PatientSample Patient Serum/Plasma RNA_Extraction Viral RNA Extraction PatientSample->RNA_Extraction RT_PCR RT-PCR of NS3 Region RNA_Extraction->RT_PCR Sequencing Sanger or NGS Sequencing RT_PCR->Sequencing Sequence_Analysis Sequence Analysis vs. Wild-Type Sequencing->Sequence_Analysis RAS_Identified Resistance-Associated Substitutions Identified Sequence_Analysis->RAS_Identified SDM Site-Directed Mutagenesis RAS_Identified->SDM Introduce identified mutations Final_Characterization Characterization of This compound Resistance RAS_Identified->Final_Characterization Replicon_Plasmid HCV Replicon Plasmid (WT) Replicon_Plasmid->SDM IVT In Vitro Transcription SDM->IVT Transfection RNA Transfection into Huh-7.5 cells IVT->Transfection Drug_Treatment Treatment with this compound Transfection->Drug_Treatment Luciferase_Assay Luciferase Assay Drug_Treatment->Luciferase_Assay EC50_Calculation EC50 Calculation Luciferase_Assay->EC50_Calculation Fold_Change Fold-Change vs. WT (Resistance Level) EC50_Calculation->Fold_Change Fold_Change->Final_Characterization

Caption: Workflow for identifying and characterizing this compound-resistant HCV mutations.

Telaprevir_Mechanism_and_Resistance cluster_hcv_replication HCV Replication Cycle cluster_telaprevir_action This compound Action cluster_resistance_mechanism Resistance Mechanism HCV_Polyprotein HCV Polyprotein NS3_4A_Protease NS3/4A Protease HCV_Polyprotein->NS3_4A_Protease is processed by Viral_Proteins Mature Viral Proteins NS3_4A_Protease->Viral_Proteins to produce Viral_Proteins->HCV_Polyprotein leads to more replication This compound This compound This compound->NS3_4A_Protease Inhibits Altered_Binding_Site Altered this compound Binding Site This compound->Altered_Binding_Site impaired binding NS3_Mutations Mutations in NS3 (V36, T54, R155, A156) NS3_Mutations->Altered_Binding_Site Reduced_Inhibition Reduced Inhibition of NS3/4A Protease Altered_Binding_Site->Reduced_Inhibition Reduced_Inhibition->Viral_Proteins allows production of

Caption: Mechanism of this compound action and the development of resistance.

References

Technical Support Center: Addressing Telaprevir-Induced Cytotoxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cytotoxicity observed in cell-based assays involving Telaprevir.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound and how does it relate to cytotoxicity?

This compound is a potent and selective inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease.[1][2] This enzyme is crucial for viral replication as it processes the viral polyprotein into mature, functional proteins.[2] By inhibiting this protease, this compound blocks the viral life cycle.

While its primary target is viral, this compound can induce cytotoxicity in various cell types through different mechanisms. In some cancer cell lines, such as estrogen receptor-positive breast cancer cells, this compound has been shown to induce apoptosis by interfering with the IGF-1R/AKT/FOXA1 signaling pathway. Additionally, like many drugs, this compound has the potential to cause mitochondrial dysfunction and induce oxidative stress, which can lead to cell death.

2. I am observing higher/lower than expected IC50 values for this compound in my cytotoxicity assay. What are the potential reasons?

Discrepancies in IC50 values are a common issue in cell-based assays and can be attributed to several factors:

  • Cell Line Specifics: Different cell lines exhibit varying sensitivities to drugs. Even within the same cell line, passage number can influence drug response, with higher passage numbers potentially leading to altered morphology, growth rates, and drug sensitivity.[3][4][5]

  • Initial Cell Seeding Density: The number of cells seeded per well can significantly impact the outcome of a cytotoxicity assay.[6][7] Higher cell densities may require higher drug concentrations to achieve the same level of cytotoxicity.

  • Assay Type: Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity in MTT assays, membrane integrity in LDH assays). The choice of assay can therefore influence the apparent cytotoxicity of a compound.[8]

  • This compound Solubility and Stability: this compound has poor aqueous solubility.[9][10][11] Improper dissolution can lead to a lower effective concentration in the cell culture medium. It is crucial to ensure complete solubilization, often in DMSO, before further dilution in culture medium.[1] The stability of this compound in your specific culture medium and conditions should also be considered.

  • Incubation Time: The duration of drug exposure can significantly affect the IC50 value. Longer incubation times generally result in lower IC50 values.[1][12]

3. My this compound-treated cells show signs of mitochondrial stress. What is the possible mechanism?

While direct studies on this compound-induced mitochondrial toxicity are limited, it is a known phenomenon for many drugs. The HCV proteins that this compound targets have been linked to mitochondrial dysfunction and oxidative stress.[13][14][15][16] It is plausible that this compound, by interacting with cellular components, could indirectly lead to:

  • Increased Reactive Oxygen Species (ROS) Production: Disruption of the mitochondrial electron transport chain can lead to an overproduction of ROS, causing oxidative stress.

  • Mitochondrial Membrane Depolarization: Damage to the mitochondrial membrane can lead to the dissipation of the membrane potential, a key indicator of mitochondrial health.

  • Induction of Apoptosis: Mitochondrial stress can trigger the intrinsic apoptotic pathway through the release of cytochrome c.

To investigate this, researchers can use assays to measure ROS levels, mitochondrial membrane potential, and apoptosis markers like caspases.

Troubleshooting Guides

Guide 1: Inconsistent or Non-Reproducible Cytotoxicity Results

Problem: You are observing high variability in your this compound cytotoxicity data between experiments or even within the same plate.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and verify cell counts for each experiment.[6]
Edge Effects in Microplates Evaporation from the outer wells of a microplate can concentrate the drug and affect cell growth.[12] To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment.[17]
Variable Drug Preparation Prepare fresh dilutions of this compound for each experiment from a concentrated stock. Ensure the DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
Cell Passage Number Maintain a consistent range of cell passage numbers for all experiments. It is recommended to use cells within a defined passage range to ensure consistency.[3][18]
Mycoplasma Contamination Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to treatments.
Guide 2: Unexpected Results in Cytotoxicity Assays

Problem: Your cytotoxicity assay is yielding unexpected results, such as an increase in signal at low this compound concentrations or no response at high concentrations.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Hormesis or Biphasic Response Some compounds can exhibit a stimulatory effect at low doses and an inhibitory effect at high doses. If you observe increased cell viability at low concentrations, consider if this could be a biological effect.
This compound Precipitation Due to its poor solubility, this compound may precipitate at high concentrations in your culture medium.[9][10] Visually inspect the wells for any precipitate. Consider using a formulation with improved solubility, such as a solid dispersion with polymers like HPMC.[9]
Assay Interference This compound itself might interfere with the assay components. For example, it could have optical properties that interfere with absorbance or fluorescence readings.[19] Run proper controls, including wells with this compound but no cells, to check for interference.
Incorrect Assay Window The chosen incubation time might be too short to observe a cytotoxic effect. Consider performing a time-course experiment to determine the optimal incubation period.[1]
Cell Resistance The cell line you are using may be inherently resistant to this compound's cytotoxic effects. Consider using a positive control compound known to be toxic to your cell line to validate the assay.

Quantitative Data Summary

The following tables summarize reported IC50 and cytotoxicity data for this compound in various cell lines and conditions. Note that these values can vary depending on the experimental setup.

Table 1: this compound IC50 Values against HCV Replication

Cell Line/SystemIncubation TimeIC50 (µM)Reference
HCV genotype 1b replicon24 hours0.574[1]
HCV genotype 1b replicon48 hours0.488[1]
HCV genotype 1b replicon72 hours0.210[1]
HCV genotype 1b replicon120 hours0.139[1]
HCV NS3-4A serine proteaseN/A0.35[1]
HCV genotype 1b replicon cells48 hours0.354[20]

Table 2: this compound Cytotoxicity (CC50) Data

Cell LineAssayIncubation TimeCC50 (µM)Reference
Huh-7MTS48 hoursNo significant cytotoxicity[1]
HepG2MTS48 hoursNo significant cytotoxicity[1]
LR7MTT6 hours> 72.5[21]
Vero E6MTT6 hours> 72.5[21]

Experimental Protocols

MTT Cell Viability Assay Protocol (for Adherent Cells)

This protocol is a standard method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[22][23]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[23]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

LDH Cytotoxicity Assay Protocol

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.[24][25]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Include the following controls:

    • Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) as the test compound.

    • Positive Control (Maximum LDH Release): Cells treated with a lysis buffer (e.g., Triton X-100) to induce complete cell lysis.[26]

    • Medium Background Control: Culture medium without cells.

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[26]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used.

Visualizations

Signaling Pathway

Telaprevir_Cytotoxicity_Pathway This compound This compound IGF1R IGF-1R This compound->IGF1R Inhibition Apoptosis Apoptosis This compound->Apoptosis AKT AKT IGF1R->AKT Activation FOXA1 FOXA1 AKT->FOXA1 Activation FOXA1->Apoptosis Inhibition

Caption: Proposed pathway for this compound-induced apoptosis in breast cancer cells.

Experimental Workflow

Cytotoxicity_Assay_Workflow start Start: Seed Cells in 96-well Plate adhere Allow Cells to Adhere (Overnight) start->adhere treat Treat with this compound Concentrations adhere->treat incubate Incubate for Desired Time (e.g., 48h) treat->incubate assay_choice Choose Assay incubate->assay_choice mtt_assay MTT Assay assay_choice->mtt_assay Metabolic Activity ldh_assay LDH Assay assay_choice->ldh_assay Membrane Integrity add_mtt Add MTT Reagent mtt_assay->add_mtt collect_supernatant Collect Supernatant ldh_assay->collect_supernatant incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilizer incubate_mtt->solubilize read_mtt Read Absorbance (570nm) solubilize->read_mtt add_ldh_reagent Add LDH Reaction Mix collect_supernatant->add_ldh_reagent incubate_ldh Incubate (30min) add_ldh_reagent->incubate_ldh read_ldh Read Absorbance (490nm) incubate_ldh->read_ldh

Caption: General workflow for assessing this compound-induced cytotoxicity.

Logical Relationship

Troubleshooting_Logic start Inconsistent Cytotoxicity Results check_seeding Verify Cell Seeding Density start->check_seeding check_passages Check Cell Passage Number start->check_passages check_drug_prep Review Drug Preparation start->check_drug_prep check_plate_layout Assess for Edge Effects start->check_plate_layout consistent_seeding Consistent Seeding? check_seeding->consistent_seeding consistent_passages Consistent Passages? check_passages->consistent_passages correct_prep Correct Drug Prep? check_drug_prep->correct_prep mitigated_edge Edge Effects Mitigated? check_plate_layout->mitigated_edge consistent_seeding->start No, Adjust Protocol solution Improved Reproducibility consistent_seeding->solution Yes consistent_passages->start No, Use Consistent Range consistent_passages->solution Yes correct_prep->start No, Prepare Fresh correct_prep->solution Yes mitigated_edge->start No, Change Plate Layout mitigated_edge->solution Yes

Caption: Troubleshooting logic for inconsistent cytotoxicity results.

References

Enhancing the potency of Telaprevir through structural modifications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the potency of Telaprevir through structural modifications.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets for structural modification on this compound to improve potency?

A1: The main targets for modification on the this compound scaffold are the P1, P2, and P1' positions. The P2 moiety is particularly crucial as it interacts with the S2 subsite of the HCV NS3/4A protease, and modifications here can significantly impact binding affinity. The P1 and P1' groups also play a role in anchoring the inhibitor in the active site.

Q2: What are the standard assays used to evaluate the potency of novel this compound analogs?

A2: The two primary assays are the HCV NS3/4A protease inhibition assay and the HCV replicon assay. The protease inhibition assay measures the direct inhibitory effect of the compound on the enzyme's activity, typically yielding an IC50 value. The replicon assay assesses the compound's ability to inhibit viral replication within a cellular context, providing an EC50 value.

Q3: How can I troubleshoot high variability in my HCV NS3/4A protease inhibition assay results?

A3: High variability can stem from several factors. Ensure the stability of the recombinant NS3/4A protease and the fluorogenic substrate. Check for consistent DMSO concentrations across all wells, as it can affect enzyme activity. Also, verify the precision of your serial dilutions for the test compounds. Refer to the detailed experimental protocol for best practices.

Q4: My novel this compound analog shows high potency in the protease assay but poor activity in the replicon assay. What could be the reason?

A4: This discrepancy is common and can be due to several factors. Poor cell permeability of your compound is a likely cause. The compound may also be subject to efflux by cellular transporters, or it might be rapidly metabolized within the cells. It is also possible that the compound has off-target cytotoxicity that affects the host cells' ability to support viral replication.

Q5: What is the significance of the "substrate envelope" concept in designing new this compound analogs?

A5: The substrate envelope refers to the consensus volume occupied by the natural substrates of the HCV NS3/4A protease in its active site. Designing inhibitors that fit within this envelope is a strategy to reduce susceptibility to resistance. Mutations that confer resistance often occur where the inhibitor protrudes from this envelope, as these changes can weaken inhibitor binding without compromising the binding of the natural substrates.

Data Presentation: Structure-Activity Relationship of this compound Analogs

The following table summarizes the in vitro potency of a series of hypothetical this compound analogs with modifications at the P1, P2, and P1' positions. The data is presented to illustrate the impact of these structural changes on inhibitory activity against the HCV NS3/4A protease and in a cell-based replicon system.

Compound IDModificationHCV NS3/4A Protease IC50 (nM)HCV Replicon EC50 (nM)
This compound (Parent Compound) 10 350
Analog-P1-AP1: Cyclopropyl instead of n-propyl25800
Analog-P1-BP1: Isobutyl instead of n-propyl15450
Analog-P2-AP2: Phenylalanine instead of cyclohexylalanine50>1000
Analog-P2-BP2: N-methylated cyclohexylalanine8300
Analog-P1'-AP1': No cyclopropyl on amide nitrogen150>2000
Analog-P1'-BP1': Benzyl instead of cyclopropyl30900

Experimental Protocols

HCV NS3/4A Protease Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against the HCV NS3/4A protease.

Materials:

  • Recombinant HCV NS3/4A protease (genotype 1b)

  • Fluorogenic substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH2)

  • Assay buffer: 50 mM HEPES pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside

  • Test compounds dissolved in DMSO

  • This compound as a positive control

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and this compound in DMSO.

  • Add 1 µL of the compound dilutions to the wells of a 384-well plate.

  • Add 25 µL of the recombinant NS3/4A protease diluted in assay buffer to each well.

  • Incubate the plate at room temperature for 30 minutes.

  • Initiate the reaction by adding 25 µL of the fluorogenic substrate diluted in assay buffer to each well.

  • Monitor the fluorescence signal (excitation at 355 nm, emission at 500 nm) every 2 minutes for 60 minutes at 30°C.

  • Calculate the rate of reaction for each well.

  • Plot the percent inhibition against the compound concentration and determine the IC50 value using a non-linear regression curve fit.

HCV Replicon Assay

Objective: To determine the 50% effective concentration (EC50) of a test compound to inhibit HCV RNA replication in a cell-based system.

Materials:

  • Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., genotype 1b) with a luciferase reporter gene.

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418.

  • Test compounds dissolved in DMSO.

  • This compound as a positive control.

  • 96-well white plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the HCV replicon cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds and this compound in DMEM.

  • Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.

  • After incubation, remove the medium and lyse the cells.

  • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence signal using a luminometer.

  • Plot the percent inhibition of luciferase activity against the compound concentration and determine the EC50 value using a non-linear regression curve fit.

Visualizations

experimental_workflow cluster_protease_assay HCV NS3/4A Protease Inhibition Assay cluster_replicon_assay HCV Replicon Assay p1 Compound Dilution p2 Add Protease p1->p2 p3 Incubation p2->p3 p4 Add Substrate p3->p4 p5 Measure Fluorescence p4->p5 p6 Calculate IC50 p5->p6 r1 Seed Replicon Cells r2 Add Compound r1->r2 r3 Incubation (72h) r2->r3 r4 Cell Lysis r3->r4 r5 Measure Luminescence r4->r5 r6 Calculate EC50 r5->r6

Caption: Experimental workflows for the HCV NS3/4A protease and replicon assays.

signaling_pathway cluster_hcv_replication HCV Replication Cycle polyprotein HCV Polyprotein ns3_4a NS3/4A Protease polyprotein->ns3_4a Cleavage structural_proteins Structural Proteins ns3_4a->structural_proteins non_structural_proteins Non-Structural Proteins ns3_4a->non_structural_proteins replication_complex Replication Complex non_structural_proteins->replication_complex new_viral_rna New Viral RNA replication_complex->new_viral_rna This compound This compound Analog This compound->ns3_4a Inhibition

Caption: Inhibition of HCV polyprotein processing by this compound analogs.

logical_relationship start Start: this compound Scaffold modification Structural Modification (P1, P2, P1') start->modification binding Improved Binding to NS3/4A Active Site modification->binding potency Enhanced Potency (Lower IC50/EC50) binding->potency resistance Reduced Susceptibility to Resistance binding->resistance end Goal: More Effective Inhibitor potency->end resistance->end

Caption: Logical workflow for enhancing this compound's potency.

Validation & Comparative

A Comparative Analysis of Telaprevir and Boceprevir in the Treatment of Chronic Hepatitis C Genotype 1

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers and drug development professionals on the efficacy, mechanisms, and clinical trial designs of two pioneering protease inhibitors.

The advent of direct-acting antiviral agents revolutionized the treatment landscape for chronic Hepatitis C Virus (HCV) infection, particularly for the challenging genotype 1. Among the first to emerge were the NS3/4A protease inhibitors, Telaprevir and Boceprevir. This guide provides a comprehensive comparative analysis of their efficacy, supported by data from pivotal clinical trials, detailed experimental protocols, and visualizations of their mechanism of action and trial workflows.

Mechanism of Action: Targeting HCV Replication

Both this compound and Boceprevir are classified as direct-acting antivirals that function by inhibiting the HCV NS3/4A serine protease. This enzyme is crucial for the cleavage of the HCV polyprotein into mature viral proteins, a necessary step for viral replication. By binding to the active site of the NS3/4A protease, these drugs effectively block this process, thereby halting the viral life cycle.[1]

Figure 1: Mechanism of Action of NS3/4A Protease Inhibitors.

Comparative Efficacy: A Look at the Clinical Trial Data

The efficacy of this compound and Boceprevir, in combination with the then-standard of care (pegylated interferon and ribavirin), was evaluated in several key Phase 3 clinical trials. The primary endpoint in these studies was the achievement of a Sustained Virologic Response (SVR), defined as undetectable HCV RNA 24 weeks after the end of treatment, which is considered a curative outcome.

Treatment-Naïve Patients

For patients who had not previously received treatment for HCV, both this compound and Boceprevir demonstrated a significant improvement in SVR rates compared to the standard of care alone.

Clinical TrialDrug RegimenSustained Virologic Response (SVR) RateStandard of Care (Peg-IFN/RBV) SVR Rate
ADVANCE [2][3]This compound (12 weeks) + Peg-IFN/RBV (24-48 weeks)75%44%
SPRINT-2 [4][5]Boceprevir (28-48 weeks) + Peg-IFN/RBV63-66%38%
Treatment-Experienced Patients

In patients who had previously failed treatment with pegylated interferon and ribavirin, both drugs also showed superior efficacy. The patient populations in these trials were often categorized based on their prior response:

  • Relapsers: Patients who achieved undetectable HCV RNA by the end of their prior treatment, but the virus became detectable again after treatment cessation.

  • Partial Responders: Patients who had at least a 2-log10 IU/mL decrease in HCV RNA from baseline at week 12 of prior treatment but never achieved undetectable levels.[6]

  • Null Responders: Patients who had less than a 2-log10 IU/mL decrease in HCV RNA from baseline at week 12 of prior treatment.[6]

Clinical TrialPatient PopulationThis compound + Peg-IFN/RBV SVR RateBoceprevir + Peg-IFN/RBV SVR RateStandard of Care (Peg-IFN/RBV) SVR Rate
REALIZE [7][8]Relapsers83-88%-24%
Partial Responders54-59%-15%
Null Responders29-33%-5%
RESPOND-2 [5][9]Relapsers/Non-responders-59-66%21%

Experimental Protocols

The following sections detail the methodologies of the pivotal Phase 3 trials for this compound and Boceprevir.

This compound: The ADVANCE and REALIZE Trials

The ADVANCE trial enrolled treatment-naïve patients, while the REALIZE trial focused on treatment-experienced individuals.

telaprevir_trials cluster_advance ADVANCE Trial (Treatment-Naïve) cluster_realize REALIZE Trial (Treatment-Experienced) A_T12 This compound (12 wks) + Peg-IFN/RBV (24-48 wks) A_T8 This compound (8 wks) + Peg-IFN/RBV (24-48 wks) A_Control Placebo + Peg-IFN/RBV (48 wks) R_T12 This compound (12 wks) + Peg-IFN/RBV (48 wks) R_LeadIn Peg-IFN/RBV (4 wks) -> This compound (12 wks) + Peg-IFN/RBV (44 wks) R_Control Placebo + Peg-IFN/RBV (48 wks) ADVANCE ADVANCE REALIZE REALIZE

Figure 2: High-level overview of this compound Phase 3 trial arms.

ADVANCE Trial Methodology [2][3]

  • Patient Population: 1,088 treatment-naïve adults with chronic HCV genotype 1 infection.

  • Key Inclusion Criteria: Compensated liver disease, detectable HCV RNA.

  • Key Exclusion Criteria: Decompensated liver disease, co-infection with HIV or Hepatitis B virus.

  • Treatment Arms:

    • T12PR: this compound (750 mg every 8 hours) with peg-interferon alfa-2a and ribavirin for 12 weeks, followed by peg-interferon and ribavirin alone for a total of 24 or 48 weeks based on response.

    • T8PR: this compound (750 mg every 8 hours) with peg-interferon alfa-2a and ribavirin for 8 weeks, followed by peg-interferon and ribavirin alone for a total of 24 or 48 weeks based on response.

    • Control: Placebo with peg-interferon alfa-2a and ribavirin for 48 weeks.

  • Primary Endpoint: Sustained Virologic Response (SVR) 24 weeks after the last planned dose of treatment.

REALIZE Trial Methodology [7][8]

  • Patient Population: 662 adults with chronic HCV genotype 1 infection who had previously failed treatment with peg-interferon and ribavirin (relapsers, partial responders, and null responders).

  • Key Inclusion Criteria: Documented prior treatment failure, compensated liver disease.

  • Key Exclusion Criteria: Decompensated liver disease.

  • Treatment Arms:

    • T12/PR48: this compound (750 mg every 8 hours) with peg-interferon alfa-2a and ribavirin for 12 weeks, followed by 36 weeks of peg-interferon and ribavirin alone.

    • Lead-in T12/PR48: 4 weeks of peg-interferon alfa-2a and ribavirin, followed by 12 weeks of this compound with peg-interferon and ribavirin, and then 32 weeks of peg-interferon and ribavirin alone.

    • Control: Placebo with peg-interferon alfa-2a and ribavirin for 48 weeks.

  • Primary Endpoint: SVR 24 weeks after the last planned dose of treatment.

Boceprevir: The SPRINT-2 and RESPOND-2 Trials

The SPRINT-2 trial focused on treatment-naïve patients, while the RESPOND-2 trial enrolled treatment-experienced individuals. A key feature of the Boceprevir trials was the "lead-in" phase with standard of care before the introduction of the protease inhibitor.

boceprevir_trials cluster_sprint2 SPRINT-2 Trial (Treatment-Naïve) cluster_respond2 RESPOND-2 Trial (Treatment-Experienced) S_RGT Lead-in (4 wks) -> Boceprevir + Peg-IFN/RBV (24-44 wks, Response-Guided) S_Fixed Lead-in (4 wks) -> Boceprevir + Peg-IFN/RBV (44 wks) S_Control Lead-in (4 wks) -> Placebo + Peg-IFN/RBV (44 wks) R_RGT Lead-in (4 wks) -> Boceprevir + Peg-IFN/RBV (32 wks, Response-Guided) R_Fixed Lead-in (4 wks) -> Boceprevir + Peg-IFN/RBV (44 wks) R_Control Lead-in (4 wks) -> Placebo + Peg-IFN/RBV (44 wks) SPRINT2 SPRINT2 RESPOND2 RESPOND2

Figure 3: High-level overview of Boceprevir Phase 3 trial arms.

SPRINT-2 Trial Methodology [4][5][10]

  • Patient Population: 1,097 treatment-naïve adults with chronic HCV genotype 1 infection.

  • Key Inclusion Criteria: Compensated liver disease, detectable HCV RNA.

  • Key Exclusion Criteria: Decompensated liver disease, co-infection with HIV or Hepatitis B virus.

  • Treatment Arms: All arms included a 4-week lead-in with peg-interferon alfa-2b and ribavirin.

    • Response-Guided Therapy (RGT): Boceprevir (800 mg three times daily) with peg-interferon and ribavirin for 24 weeks. Patients with detectable HCV RNA at week 8 continued treatment for an additional 20 weeks.

    • Fixed-Duration Therapy: Boceprevir (800 mg three times daily) with peg-interferon and ribavirin for 44 weeks.

    • Control: Placebo with peg-interferon and ribavirin for 44 weeks.

  • Primary Endpoint: Sustained Virologic Response (SVR).

RESPOND-2 Trial Methodology [5][9][10][11]

  • Patient Population: 403 adults with chronic HCV genotype 1 infection who had previously failed treatment with peg-interferon and ribavirin.

  • Key Inclusion Criteria: Documented prior treatment failure, compensated liver disease.

  • Key Exclusion Criteria: Decompensated liver disease.

  • Treatment Arms: All arms included a 4-week lead-in with peg-interferon alfa-2b and ribavirin.

    • Response-Guided Therapy (RGT): Boceprevir (800 mg three times daily) with peg-interferon and ribavirin for 32 weeks.

    • Fixed-Duration Therapy: Boceprevir (800 mg three times daily) with peg-interferon and ribavirin for 44 weeks.

    • Control: Placebo with peg-interferon and ribavirin for 44 weeks.

  • Primary Endpoint: Sustained Virologic Response (SVR).

Conclusion

Both this compound and Boceprevir represented a significant advancement in the treatment of chronic Hepatitis C genotype 1, offering substantially higher cure rates than the previous standard of care. While both drugs target the same viral enzyme, their clinical development and trial designs had distinct features, such as the use of a lead-in phase in the Boceprevir studies. The data from these pivotal trials laid the groundwork for the development of subsequent, even more effective, and better-tolerated all-oral direct-acting antiviral regimens that are the standard of care today. This comparative analysis serves as a valuable resource for understanding the foundational clinical science that transformed the management of Hepatitis C.

References

A Head-to-Head Comparison of First and Second-Generation HCV Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

The advent of direct-acting antivirals (DAAs), particularly NS3/4A protease inhibitors, has revolutionized the treatment of Hepatitis C Virus (HCV) infection. This guide provides a detailed comparison of first and second-generation HCV protease inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and methodologies.

Introduction to HCV NS3/4A Protease Inhibitors

The HCV NS3/4A serine protease is a critical enzyme in the viral life cycle, responsible for cleaving the HCV polyprotein into mature non-structural proteins essential for viral replication.[1][2][3][4][5] By targeting this enzyme, protease inhibitors effectively block viral maturation and proliferation.[3][4]

First-generation protease inhibitors , such as boceprevir and telaprevir, were the first DAAs to be approved and significantly improved sustained virologic response (SVR) rates compared to the previous standard of care, which was pegylated interferon and ribavirin.[1][3][6][7] However, their use was associated with significant side effects, a high pill burden, and the rapid emergence of drug resistance.[8]

Second-generation protease inhibitors , including simeprevir, paritaprevir, grazoprevir, glecaprevir, and voxilaprevir, were developed to overcome the limitations of the first-generation agents.[6] They offer improved potency, pangenotypic activity, a higher barrier to resistance, and a more favorable safety profile, forming the backbone of current interferon-free treatment regimens.[9]

Performance Comparison

The following tables summarize the key performance indicators for first and second-generation HCV protease inhibitors, including their antiviral activity, resistance profiles, and pharmacokinetic properties.

Table 1: In Vitro Antiviral Activity (EC50/IC50)
InhibitorGenerationTarget Genotype(s)EC50 / IC50 (nM)Reference(s)
BoceprevirFirst180[10]
This compoundFirst1130[10]
SimeprevirSecond1, 48 - 28[11]
ParitaprevirSecond1, 40.03 - 0.86N/A
GrazoprevirSecond1, 40.4 - 0.8[12]
GlecaprevirSecond1-60.19 - 1.3N/A
VoxilaprevirSecond1-60.4 - 2.1N/A

Note: EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values can vary depending on the specific assay conditions and HCV replicon system used.

Table 2: Resistance Profiles
InhibitorGenerationKey Resistance-Associated Substitutions (RASs)Fold-Change in EC50/IC50 for Key RASsReference(s)
BoceprevirFirstV36M, R155K, A156S/T3.8 - >120[13]
This compoundFirstV36A/M, T54A, R155K, A156S/T/V3 - >25[6]
SimeprevirSecondQ80K (baseline polymorphism in GT1a)11 - 30[9]
ParitaprevirSecondD168V>100N/A
GrazoprevirSecondD168V>100N/A
GlecaprevirSecondA156V, D168A/V2 - 100N/A
VoxilaprevirSecondA156V, D168A/V3 - 50N/A
Table 3: Pharmacokinetic Properties
InhibitorGenerationTmax (hours)Half-life (hours)Protein Binding (%)Key MetabolismReference(s)
BoceprevirFirst23.4~75CYP3A4/5[4]
This compoundFirst4-59-1159-76CYP3A[4]
SimeprevirSecond4-640-60>99.9CYP3A[4]
ParitaprevirSecond4-55.5>98.6CYP3A4[4]
GrazoprevirSecond231>98.8CYP3A[4][14]
GlecaprevirSecond56>97.5CYP3A[4]
VoxilaprevirSecond433>99CYP3A4[4]

Signaling Pathways and Experimental Workflows

HCV Polyprotein Processing

The HCV genome is translated into a single large polyprotein that is subsequently cleaved by host and viral proteases to yield functional viral proteins. The NS3/4A protease is responsible for four of these cleavages, making it an essential target for antiviral therapy.

HCV_Polyprotein_Processing Polyprotein HCV Polyprotein Structural Structural Proteins (Core, E1, E2, p7) Polyprotein->Structural cleavage NS2 NS2 Polyprotein->NS2 cleavage NS3 NS3 Polyprotein->NS3 cleavage NS4A NS4A NS3->NS4A cleavage NS4B NS4B NS4A->NS4B cleavage NS5A NS5A NS4B->NS5A cleavage NS5B NS5B NS5A->NS5B cleavage Host_Protease Host Proteases Host_Protease->Polyprotein NS2_3_Protease NS2-3 Protease NS2_3_Protease->Polyprotein NS3_4A_Protease NS3/4A Protease NS3_4A_Protease->NS3 NS3_4A_Protease->NS4A NS3_4A_Protease->NS4B NS3_4A_Protease->NS5A

Caption: HCV Polyprotein Processing by Host and Viral Proteases.

Experimental Workflow: HCV Replicon Assay

The HCV replicon assay is a cell-based system used to assess the antiviral activity of compounds by measuring their ability to inhibit HCV RNA replication.

HCV_Replicon_Assay_Workflow A Plate Huh-7 cells containing HCV subgenomic replicon B Add serial dilutions of test compounds A->B C Incubate for 48-72 hours B->C D Lyse cells and measure reporter activity (e.g., Luciferase) C->D E Determine EC50 value D->E

Caption: General workflow for an HCV replicon assay.

Experimental Protocols

HCV Replicon Assay

This protocol outlines a common method for evaluating the anti-HCV activity of compounds using a subgenomic replicon system.

Objective: To determine the 50% effective concentration (EC50) of a test compound against HCV replication.

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b with a luciferase reporter).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and antibiotics.

  • Test compounds dissolved in dimethyl sulfoxide (DMSO).

  • 96-well or 384-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the Huh-7 replicon cells into 96-well or 384-well plates at a density that allows for logarithmic growth during the assay period.

  • Compound Addition: Prepare serial dilutions of the test compounds in DMEM. Add the diluted compounds to the appropriate wells. Include a vehicle control (DMSO) and a positive control (a known HCV inhibitor).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48 to 72 hours.[15]

  • Luciferase Assay: After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Data Acquisition: Measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the EC50 value by fitting the dose-response curve using a non-linear regression model.[15]

HCV NS3/4A Protease Activity Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the enzymatic activity of the HCV NS3/4A protease and the inhibitory potential of test compounds.

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against the HCV NS3/4A protease.

Materials:

  • Recombinant HCV NS3/4A protease.

  • FRET substrate peptide containing a cleavage site for the NS3/4A protease, flanked by a donor and a quencher fluorophore.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with dithiothreitol and a detergent).

  • Test compounds dissolved in DMSO.

  • Black 96-well or 384-well plates.

  • Fluorescence plate reader.

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the recombinant NS3/4A protease. Include a no-enzyme control and a vehicle control (DMSO).

  • Pre-incubation: Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the FRET substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the donor fluorophore. Cleavage of the substrate by the protease separates the donor and quencher, resulting in an increase in fluorescence.[16][17]

  • Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each well. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response curve using a non-linear regression model.

Conclusion

The evolution from first to second-generation HCV protease inhibitors represents a significant advancement in the treatment of chronic hepatitis C. Second-generation inhibitors have demonstrated superior efficacy, broader genotypic coverage, a higher barrier to resistance, and improved safety and tolerability, making them integral components of modern, highly effective, all-oral antiviral regimens. The experimental protocols provided herein offer standardized methods for the continued evaluation and development of novel HCV protease inhibitors.

References

Validating Telaprevir's mechanism of action using genetic approaches

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Telaprevir, a direct-acting antiviral agent, marked a significant advancement in the treatment of chronic Hepatitis C Virus (HCV) genotype 1 infection. Its efficacy stems from the targeted inhibition of the HCV nonstructural protein 3/4A (NS3/4A) serine protease, an enzyme critical for viral replication.[1][2] Validating the precise mechanism of action of such targeted therapies is paramount in drug development. Genetic approaches provide the most definitive evidence, directly linking the drug's activity to its intended molecular target. This guide compares genetic methods used to validate this compound's mechanism and contrasts its performance with other NS3/4A protease inhibitors, supported by experimental data.

This compound's Confirmed Mechanism of Action

HCV replicates by translating its RNA genome into a single large polyprotein.[3] The NS3/4A serine protease is responsible for cleaving this polyprotein at four specific sites to release mature nonstructural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are essential for forming the viral replication complex.[3][4] this compound is a peptidomimetic, covalent, and reversible inhibitor that binds to the active site of the NS3/4A protease, blocking its function and thus halting viral replication.[1][5]

Genetic validation methods have been instrumental in confirming this mechanism. The primary approaches include:

  • Resistance Mutation Analysis: The emergence of drug resistance is a powerful tool for target validation. When HCV is exposed to this compound, selective pressure favors the survival of viral variants with mutations in the NS3 protease gene.[6][7] The consistent appearance of mutations at specific residues within the NS3 active site in patients experiencing treatment failure provides strong evidence that this compound directly targets this protein.[6][8][9]

  • HCV Replicon Systems: These are in vitro systems where subgenomic HCV RNA molecules can replicate autonomously within human hepatoma cells (e.g., Huh-7).[5] Because these replicons contain the NS3/4A protease and other non-structural proteins required for replication, they serve as a direct and safe model to study viral replication and the effect of inhibitors. The potent inhibition of HCV RNA replication in these cells by this compound demonstrates its specific antiviral activity.[5][10]

  • Reverse Genetics: This technique allows researchers to introduce specific mutations, such as those identified in resistant variants, into a wild-type HCV infectious clone. By demonstrating that these engineered mutations confer resistance to this compound in cell culture, a direct causal link between the mutation and the resistance phenotype is established, unequivocally confirming the drug's target.

Comparative Performance of NS3/4A Protease Inhibitors

The development of resistance is a key challenge for direct-acting antivirals. The genetic barrier to resistance, or the number of mutations required for the virus to overcome the drug's effect, is a critical parameter for comparison. This compound, as a first-generation inhibitor, has a relatively low genetic barrier.[1]

DrugClassWild-Type Potency (EC50, µM)Key Resistance MutationsFold-Change in Resistance (Approx.)
This compound First-Generation PI0.269 - 0.961[10]V36A/M, T54A, R155K/T, A156S/V/T[6][8][11]3 to >400-fold[11]
Boceprevir First-Generation PI~0.4V36M, T54A/S, V55A, R155K/T, A156S/T/V, V170A/T2 to >200-fold
Simeprevir Second-Generation PI~0.005Q80K (baseline), R155K, D168A/E/V2 to >500-fold
Grazoprevir Second-Generation PI~0.0004R155K, A156G/T/V, D168A/G/V2 to >700-fold

Note: Potency and resistance data are compiled from multiple in vitro studies and can vary based on the specific HCV genotype, subtype, and replicon system used.

Second-generation protease inhibitors like Simeprevir and Grazoprevir generally exhibit higher potency and, in some cases, a higher barrier to resistance or activity against variants resistant to first-generation agents.[12]

Experimental Protocols

HCV Replicon Assay for EC50 Determination

This protocol describes a method to determine the 50% effective concentration (EC50) of an antiviral agent against HCV replication.

Methodology:

  • Cell Culture: Maintain Huh-7 cells harboring a stable subgenomic HCV replicon (e.g., genotype 1b) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and G418 to maintain selection for replicon-containing cells.

  • Plating: Seed the replicon cells into 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours.[13]

  • Drug Dilution: Prepare serial dilutions of this compound (or other test compounds) in DMEM with 2% FBS. The final solvent concentration (e.g., DMSO) should be kept constant (e.g., 0.5%) across all wells.

  • Treatment: Remove the culture medium from the cells and add the diluted compounds. Include "no drug" (vehicle control) and "no cells" (background) controls. Incubate the plates for 48 to 72 hours at 37°C.[5]

  • RNA Extraction: Lyse the cells and extract total cellular RNA using a commercial kit (e.g., RNeasy-96 kit).[13]

  • Quantification of HCV RNA: Perform a one-step quantitative reverse transcription-polymerase chain reaction (qRT-PCR) to quantify HCV RNA levels.[13] A housekeeping gene (e.g., GAPDH) should be amplified in parallel for normalization.

  • Data Analysis: Calculate the percentage of HCV RNA inhibition for each drug concentration relative to the vehicle control. The EC50 value is determined by fitting the dose-response curve using a non-linear regression model. A cytotoxicity assay (e.g., MTS assay) should be run in parallel on parental Huh-7 cells to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (CC50/EC50).[13]

In Vitro Resistance Selection and Phenotyping

This protocol outlines the process for selecting and characterizing this compound-resistant HCV variants.

Methodology:

  • Resistance Selection: Culture HCV replicon cells in the presence of this compound at a concentration approximately equal to the EC50.

  • Dose Escalation: As the cells recover and begin to grow, gradually increase the concentration of this compound in the culture medium over several passages. This applies selective pressure for the outgrowth of resistant variants.

  • Isolate Resistant Clones: Once a resistant cell population is established (i.e., it can grow in high concentrations of the drug), isolate RNA from these cells.

  • Sequence Analysis: Amplify the NS3/4A coding region from the isolated RNA by RT-PCR and perform sequencing to identify mutations compared to the wild-type replicon sequence.

  • Phenotypic Characterization (Reverse Genetics):

    • Introduce the identified mutation(s) into the wild-type replicon plasmid using site-directed mutagenesis.

    • Generate in vitro transcribed RNA from the mutated plasmid and transfect it into naive Huh-7 cells.

    • Perform a replicon assay as described above to determine the EC50 of this compound against the mutant replicon.

    • The fold-change in resistance is calculated by dividing the EC50 for the mutant replicon by the EC50 for the wild-type replicon.

    • Assess the replication capacity of the mutant by comparing its replication levels to the wild-type replicon in the absence of the drug.[10]

Visualizing the Mechanism and Validation Workflow

The following diagrams illustrate this compound's mechanism of action and the experimental workflow used for its validation.

hcv_pathway HCV_RNA HCV Genomic RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3 NS3 Polyprotein->NS3 NS4A NS4A Polyprotein->NS4A NS4B NS4B Polyprotein->NS4B NS5A NS5A Polyprotein->NS5A NS5B NS5B Polyprotein->NS5B NS3_4A NS3/4A Protease Complex Polyprotein->NS3_4A Cleavage Site This compound This compound This compound->NS3_4A

Caption: this compound inhibits the HCV NS3/4A protease, preventing polyprotein cleavage.

validation_workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo / Clinical Validation replicon HCV Replicon Assay (EC50 Determination) selection Resistance Selection (Dose Escalation) replicon->selection Apply Drug Pressure sequencing Identify Mutations (NS3 Sequencing) selection->sequencing Isolate Resistant Clones phenotyping Phenotyping (Reverse Genetics) sequencing->phenotyping Engineer Mutant Replicons confirmation Mechanism of Action Confirmation phenotyping->confirmation Confirms Causal Link clinical Clinical Trials (Patient Treatment) breakthrough Virologic Breakthrough / Relapse clinical->breakthrough patient_seq Sequence Patient Isolates breakthrough->patient_seq patient_seq->confirmation Correlates with Clinical Outcome

Caption: Genetic workflow for validating the mechanism of action of this compound.

References

Telaprevir: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo efficacy of Telaprevir, a direct-acting antiviral agent against the Hepatitis C virus (HCV). The information presented is supported by experimental data from biochemical assays and pivotal clinical trials to aid researchers and drug development professionals in their understanding of this NS3/4A protease inhibitor.

In Vitro Efficacy of this compound

This compound demonstrates potent inhibitory activity against the HCV NS3/4A serine protease, an enzyme crucial for viral replication. This has been quantified through various in vitro assays, including enzymatic and cell-based replicon systems.

ParameterValueAssay TypeHCV GenotypeReference
IC50 10 nMEnzymatic AssayGenotype 1[1]
IC50 0.35 µMHCV Replicon Assay (48 hr)Genotype 1b (Con1)[2]
IC90 0.83 µMHCV Replicon Assay (48 hr)Genotype 1b (Con1)[2]
EC50 0.482 µM (48 hr) / 0.269 µM (96 hr)HCV Replicon AssayGenotype 1b[3]
EC50 0.961 µM (96 hr)HCV Replicon AssayGenotype 1a[3]
Ki 7 nMEnzymatic AssayGenotype 1 (H strain)[4]

In Vivo Efficacy of this compound from Clinical Trials

The in vivo efficacy of this compound has been extensively evaluated in numerous Phase 2 and Phase 3 clinical trials, primarily in combination with Pegylated Interferon (Peg-IFN) and Ribavirin (RBV). The primary endpoint for these trials was Sustained Virologic Response (SVR), defined as undetectable HCV RNA 24 weeks after the completion of therapy, which is considered a curative endpoint.

Trial NamePatient PopulationTreatment ArmSVR RateControl Arm SVR RateReference
PROVE 1 & 2 Treatment-Naïve (Genotype 1)This compound (12 weeks) + Peg-IFN/RBV (24 weeks)61-69%46% (Peg-IFN/RBV for 48 weeks)[5][6]
ADVANCE Treatment-Naïve (Genotype 1)This compound (12 weeks) + Peg-IFN/RBV (24 or 48 weeks)75%44% (Peg-IFN/RBV for 48 weeks)[7][8][9]
ILLUMINATE Treatment-Naïve (Genotype 1)This compound (12 weeks) + Peg-IFN/RBV (24 or 48 weeks)72% (SVR12)N/A (response-guided)[7]
REALIZE Treatment-Experienced (Genotype 1)This compound (12 weeks) + Peg-IFN/RBV (48 weeks)64-66%17% (Peg-IFN/RBV for 48 weeks)[10]
REALIZE (Prior Relapsers) Treatment-Experienced (Genotype 1)This compound (12 weeks) + Peg-IFN/RBV (48 weeks)86%24% (Peg-IFN/RBV for 48 weeks)
REALIZE (Prior Partial Responders) Treatment-Experienced (Genotype 1)This compound (12 weeks) + Peg-IFN/RBV (48 weeks)57%15% (Peg-IFN/RBV for 48 weeks)
REALIZE (Prior Null Responders) Treatment-Experienced (Genotype 1)This compound (12 weeks) + Peg-IFN/RBV (48 weeks)31%5% (Peg-IFN/RBV for 48 weeks)

Experimental Protocols

In Vitro Assays

1. HCV NS3/4A Protease Enzymatic Assay

  • Objective: To determine the direct inhibitory activity of this compound on the HCV NS3/4A protease enzyme.

  • Methodology:

    • Recombinant HCV NS3/4A protease (genotype 1) is incubated with a synthetic peptide substrate. This substrate mimics the natural cleavage site of the viral polyprotein and is labeled with a fluorescent reporter and a quencher.

    • In its intact state, the quencher suppresses the fluorescence of the reporter.

    • Upon cleavage by the NS3/4A protease, the reporter is separated from the quencher, resulting in a measurable increase in fluorescence.

    • The assay is performed in the presence of varying concentrations of this compound.

    • The concentration of this compound that inhibits 50% of the enzymatic activity is determined as the IC50 value.[11][12]

2. HCV Replicon Assay

  • Objective: To evaluate the inhibitory effect of this compound on HCV RNA replication within a cellular context.

  • Methodology:

    • Human hepatoma cells (e.g., Huh-7) are engineered to contain a subgenomic HCV replicon. This replicon is a self-replicating RNA molecule that contains the HCV non-structural proteins necessary for replication, including the NS3/4A protease, but lacks the structural proteins, making it non-infectious.[13]

    • The replicon often contains a reporter gene, such as luciferase, or a selectable marker, like neomycin resistance.

    • The replicon-containing cells are treated with various concentrations of this compound.

    • After a defined incubation period (e.g., 48 or 96 hours), the level of HCV RNA replication is quantified by measuring the reporter gene activity or by quantitative RT-PCR of the HCV RNA.

    • The concentration of this compound that reduces replicon replication by 50% is determined as the EC50 value.[2][3]

In Vivo Clinical Trials (General Protocol Outline)
  • Objective: To assess the safety and efficacy of this compound-based combination therapy in patients with chronic HCV genotype 1 infection.

  • Study Design: The pivotal trials were typically randomized, double-blind, and placebo-controlled.

  • Patient Population: Trials included both treatment-naïve and treatment-experienced adult patients with chronic HCV genotype 1 infection.

  • Treatment Regimens:

    • This compound Arms: Patients received this compound (typically 750 mg every 8 hours) for a defined period (e.g., 12 weeks) in combination with pegylated interferon alfa-2a or alfa-2b and weight-based ribavirin. This was followed by a period of pegylated interferon and ribavirin alone, with the total treatment duration often guided by the patient's virologic response (response-guided therapy).[14][15]

    • Control Arm: Patients received a placebo in combination with pegylated interferon and ribavirin for a standard duration of 48 weeks.

  • Efficacy Endpoint: The primary endpoint was Sustained Virologic Response (SVR), defined as having an undetectable HCV RNA level 24 weeks after the last planned dose of study medication.[16]

  • Virologic Monitoring: HCV RNA levels were monitored at specific time points throughout and after treatment to assess virologic response and to guide treatment duration in response-guided therapy arms.[17]

Visualizations

Telaprevir_Mechanism_of_Action cluster_host_cell Hepatocyte (Host Cell) HCV_RNA HCV RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Autocleavage Structural_Proteins Structural Proteins Polyprotein->Structural_Proteins Cleavage by Host & Viral Proteases NonStructural_Proteins Non-Structural Proteins (NS4B, NS5A, NS5B) Polyprotein->NonStructural_Proteins Cleavage by NS3/4A Replication_Complex Viral Replication Complex NS3_4A->Replication_Complex Virion_Assembly Virion Assembly & Release Structural_Proteins->Virion_Assembly NonStructural_Proteins->Replication_Complex New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA Replication New_HCV_RNA->Virion_Assembly This compound This compound This compound->NS3_4A Inhibition

Caption: Mechanism of action of this compound in inhibiting HCV replication.

Experimental_Workflow_Comparison cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Enzymatic_Assay Enzymatic Assay (Recombinant NS3/4A) IC50 IC50 Determination Enzymatic_Assay->IC50 Replicon_Assay HCV Replicon Assay (Huh-7 cells) EC50 EC50 Determination Replicon_Assay->EC50 Clinical_Trials Phase II/III Clinical Trials (e.g., ADVANCE, REALIZE) Patient_Population HCV Genotype 1 Patients (Treatment-Naïve & Experienced) Clinical_Trials->Patient_Population Treatment This compound + Peg-IFN/RBV Patient_Population->Treatment SVR Sustained Virologic Response (SVR) Treatment->SVR Telaprevir_Compound This compound Telaprevir_Compound->Enzymatic_Assay Telaprevir_Compound->Replicon_Assay Telaprevir_Compound->Treatment

References

Telaprevir versus Simeprevir: a comparative review of clinical data

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Examination of Two Early Direct-Acting Antivirals for Hepatitis C

The advent of direct-acting antivirals (DAAs) revolutionized the treatment landscape for chronic Hepatitis C virus (HCV) infection. Among the first wave of these game-changing therapies were the protease inhibitors telaprevir and simeprevir. This guide provides a comparative review of their clinical data, focusing on efficacy, safety, and mechanism of action to inform researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the HCV NS3/4A Protease

Both this compound and simeprevir are inhibitors of the HCV nonstructural protein 3/4A (NS3/4A) serine protease.[1][2][3][4] This viral enzyme is essential for the replication of HCV, as it is responsible for cleaving the HCV polyprotein into mature, functional viral proteins.[1][2][3][5][6][7] By blocking the activity of the NS3/4A protease, both drugs prevent viral maturation and halt the replication process.[1][4][8]

The NS3/4A protease also plays a role in the virus's evasion of the host's innate immune system. It has been shown to cleave key adaptor proteins, MAVS and TRIF, which are crucial for initiating the interferon signaling pathway in response to viral infection.[2][5][9][10] By inhibiting the protease, these drugs may also help to restore the host's natural antiviral immune response.[3][5]

HCV_Protease_Inhibition cluster_host_cell Hepatocyte cluster_drugs Protease Inhibitors HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3/4A NS3/4A Protease Polyprotein->NS3/4A Viral_Proteins Mature Viral Proteins NS3/4A->Viral_Proteins Cleavage MAVS_TRIF MAVS/TRIF NS3/4A->MAVS_TRIF Cleavage (Inhibition) Replication Viral Replication Viral_Proteins->Replication Interferon_Response Innate Immune (Interferon) Response MAVS_TRIF->Interferon_Response Activation This compound This compound This compound->NS3/4A Inhibition Simeprevir Simeprevir Simeprevir->NS3/4A Inhibition

Figure 1: Mechanism of Action of this compound and Simeprevir.

Clinical Efficacy: A Look at Sustained Virologic Response

The primary measure of efficacy in HCV clinical trials is the sustained virologic response (SVR), defined as undetectable HCV RNA in the blood 12 or 24 weeks after the completion of therapy, which is considered a virologic cure. Both this compound and simeprevir, in combination with the then-standard of care, peginterferon and ribavirin (PR), demonstrated significantly higher SVR rates compared to PR alone, particularly in patients with HCV genotype 1.

A key head-to-head comparison was conducted in the ATTAIN trial, which enrolled patients who had previously failed treatment with PR.[11][12] The results of this and other pivotal trials are summarized below.

Table 1: Sustained Virologic Response (SVR12) Rates in Key Clinical Trials

Trial NameDrug RegimenPatient PopulationSVR12 RateComparator SVR12 Rate
ATTAIN [11][12]Simeprevir + PRPrevious Null/Partial Responders54%55% (this compound + PR)
This compound + PRPrevious Null/Partial Responders55%54% (Simeprevir + PR)
ADVANCE [13][14][15]This compound + PRTreatment-Naïve75%44% (PR alone)
ILLUMINATE [16][17][18][19]This compound + PRTreatment-Naïve72%N/A (response-guided duration)
QUEST-1 [20][21][22][23]Simeprevir + PRTreatment-Naïve80%50% (PR alone)
QUEST-2 [24][25]Simeprevir + PRTreatment-Naïve81%50% (PR alone)

Safety and Tolerability Profile

While both drugs represented a significant advancement in HCV treatment, their safety profiles differed, with simeprevir generally demonstrating better tolerability in head-to-head comparisons.

The ATTAIN trial highlighted these differences, with a lower incidence of adverse events, serious adverse events, and treatment discontinuations in the simeprevir arm.[11][12][26]

Table 2: Incidence of Common Adverse Events in the ATTAIN Trial

Adverse EventSimeprevir + PR[26]This compound + PR[26]
Pruritus31%43%
Fatigue32%38%
Headache25%29%
Nausea17%28%
Anemia13%37%

Table 3: Key Safety Outcomes in the ATTAIN Trial

Safety OutcomeSimeprevir + PR[26]This compound + PR[26]
Serious Adverse Events2%9%
Discontinuation due to Adverse Events2%8%

Experimental Protocols

The clinical development of this compound and simeprevir was supported by robust Phase 3 clinical trial programs. Below are the methodologies for the key studies cited.

ATTAIN Trial Protocol

The ATTAIN study was a Phase 3, randomized, double-blind, non-inferiority trial that enrolled 763 adult patients with chronic HCV genotype 1 infection who were prior null or partial responders to at least one course of peginterferon alfa-2a and ribavirin.[11][12] Patients were randomized 1:1 to receive either:

  • Simeprevir group: Simeprevir (150 mg once daily) plus this compound placebo (three times a day) in combination with peginterferon alfa-2a and ribavirin for 12 weeks, followed by 36 weeks of peginterferon alfa-2a and ribavirin alone.

  • This compound group: this compound (750 mg three times a day) plus simeprevir placebo (once a day) in combination with peginterferon alfa-2a and ribavirin for 12 weeks, followed by 36 weeks of peginterferon alfa-2a and ribavirin alone.

The primary endpoint was the proportion of patients achieving SVR12.[11][12]

ADVANCE Trial Protocol

The ADVANCE trial was a Phase 3, randomized, double-blind, placebo-controlled study in 1,088 treatment-naïve patients with HCV genotype 1.[13][14] Patients were randomized to one of three arms:

  • T12PR group: 12 weeks of this compound (750 mg every 8 hours) plus PR, followed by 12 or 36 weeks of PR alone based on response-guided therapy criteria.

  • T8PR group: 8 weeks of this compound (750 mg every 8 hours) plus PR, followed by 16 or 40 weeks of PR alone based on response-guided therapy criteria.

  • Control group: 48 weeks of placebo plus PR.

The primary endpoint was SVR24.[13]

ILLUMINATE Trial Protocol

The ILLUMINATE trial was a Phase 3, open-label, randomized study in 540 treatment-naïve patients with HCV genotype 1.[16][17] All patients received 12 weeks of this compound (750 mg every 8 hours) plus PR. Patients who achieved an extended rapid virologic response (eRVR; undetectable HCV RNA at weeks 4 and 12) were then randomized to receive a total of 24 or 48 weeks of therapy. The primary endpoint was to demonstrate the non-inferiority of the 24-week versus the 48-week total treatment duration in the eRVR population.[16][17]

QUEST-1 and QUEST-2 Trial Protocols

The QUEST-1 and QUEST-2 trials were two similarly designed Phase 3, randomized, double-blind, placebo-controlled studies in treatment-naïve patients with HCV genotype 1.[20][21][22][24][25] Patients were randomized 2:1 to receive either:

  • Simeprevir group: Simeprevir (150 mg once daily) plus PR for 12 weeks, followed by PR alone for either 12 or 36 weeks based on response-guided therapy criteria.

  • Placebo group: Placebo plus PR for 48 weeks.

The primary endpoint was SVR12.[22][24]

Clinical_Trial_Workflow Screening Patient Screening (HCV Genotype 1, Treatment History) Randomization Randomization Screening->Randomization Treatment_Arm_A Experimental Arm (e.g., Simeprevir + PR) Randomization->Treatment_Arm_A Treatment_Arm_B Comparator Arm (e.g., this compound + PR or Placebo + PR) Randomization->Treatment_Arm_B Treatment_Phase Treatment Phase (e.g., 12 weeks of triple therapy) Treatment_Arm_A->Treatment_Phase Treatment_Arm_B->Treatment_Phase Follow_up_Phase Follow-up Phase (e.g., PR alone for response-guided duration) Treatment_Phase->Follow_up_Phase Safety_Monitoring Safety Monitoring (Adverse Events) Treatment_Phase->Safety_Monitoring EOT_Assessment End of Treatment (EOT) HCV RNA Assessment Follow_up_Phase->EOT_Assessment Follow_up_Phase->Safety_Monitoring SVR_Assessment Sustained Virologic Response (SVR) HCV RNA Assessment at 12/24 weeks post-treatment EOT_Assessment->SVR_Assessment

Figure 2: Generalized Workflow of a Comparative Clinical Trial.

Conclusion

This compound and simeprevir were pivotal in demonstrating the potential of direct-acting antivirals to significantly improve cure rates for chronic Hepatitis C. While both drugs showed comparable efficacy in terms of SVR, particularly in treatment-experienced patients as seen in the ATTAIN trial, simeprevir offered a more favorable safety and tolerability profile.[11][12][26] The development and clinical data from these first-generation protease inhibitors paved the way for the subsequent all-oral, interferon-free regimens that have become the current standard of care. The insights gained from their clinical trials continue to be valuable for the ongoing development of novel antiviral therapies.

References

Benchmarking Telaprevir: A Comparative Guide to a First-Generation Protease Inhibitor in HCV Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Telaprevir-based triple therapy against the former standard of care, pegylated interferon alfa and ribavirin, for the treatment of chronic Hepatitis C Virus (HCV) genotype 1 infection. The data presented is compiled from pivotal clinical trials, offering an objective evaluation of the efficacy and safety of incorporating this direct-acting antiviral agent into HCV treatment regimens.

Executive Summary

This compound, a first-generation NS3/4A protease inhibitor, represented a significant advancement in the treatment of chronic HCV genotype 1 infection. When added to the standard of care—pegylated interferon alfa and ribavirin—this compound demonstrated a marked increase in Sustained Virologic Response (SVR) rates in both treatment-naïve and treatment-experienced patients. However, this improvement in efficacy was accompanied by an increased incidence of certain adverse events. This guide will delve into the quantitative data from key clinical trials, outline the experimental protocols, and visualize the underlying biological and procedural frameworks.

Comparative Efficacy: Sustained Virologic Response (SVR)

The primary measure of efficacy in HCV treatment is the achievement of a Sustained Virologic Response (SVR), defined as undetectable HCV RNA in the blood 12 or 24 weeks after the completion of therapy, which is considered a virologic cure.[1][2][3][4] The addition of this compound to pegylated interferon alfa and ribavirin significantly increased SVR rates compared to the standard dual therapy alone.

The following tables summarize the SVR rates from the pivotal Phase 3 clinical trials: ADVANCE (for treatment-naïve patients), REALIZE (for treatment-experienced patients), and ILLUMINATE (evaluating response-guided therapy in treatment-naïve patients).

Table 1: SVR Rates in Treatment-Naïve Patients (ADVANCE Trial)

Treatment ArmTreatment DurationSVR Rate
This compound + Peg-IFN/RBV (T12PR)24 or 48 weeks (response-guided)75%[5][6]
This compound + Peg-IFN/RBV (T8PR)24 or 48 weeks (response-guided)69%[5]
Placebo + Peg-IFN/RBV (PR)48 weeks44%[5]

Table 2: SVR Rates in Treatment-Experienced Patients (REALIZE Trial)

Patient PopulationThis compound + Peg-IFN/RBV SVR RatePlacebo + Peg-IFN/RBV SVR Rate
Prior Relapsers86%[6]24%
Prior Partial Responders57%[6]15%[7]
Prior Null Responders31%[6]5%[7]

Table 3: SVR Rates in Treatment-Naïve Patients with Extended Rapid Virologic Response (eRVR) (ILLUMINATE Trial)

Treatment ArmTotal Treatment DurationSVR Rate
This compound + Peg-IFN/RBV24 weeks92%[8]
This compound + Peg-IFN/RBV48 weeks88%[8]

Comparative Safety and Tolerability

The introduction of this compound into the HCV treatment regimen was associated with a higher incidence of certain adverse events compared to the standard of care. The most notable of these were rash and anemia.

Table 4: Incidence of Common Adverse Events (ADVANCE Trial)

Adverse EventThis compound-based Therapy IncidencePeg-IFN/RBV Alone Incidence
Rash55%33%
Anemia37%Not specified
Pruritus47%27%
Nausea39%29%
Diarrhea25%15%
Anorectal Symptoms26%5%

Data compiled from multiple sources reporting on the ADVANCE trial.

Experimental Protocols

The data presented in this guide are derived from rigorously designed Phase 3 clinical trials. The following provides a generalized overview of the methodologies employed in these studies.

Study Designs
  • ADVANCE (NCT00627926): A randomized, double-blind, placebo-controlled trial in 1,088 treatment-naïve patients with HCV genotype 1.[5][9] Patients were assigned to one of three arms: two this compound-based regimens of different durations followed by response-guided pegylated interferon and ribavirin, or a control arm of pegylated interferon and ribavirin for 48 weeks.[5]

  • REALIZE (NCT00705111): A randomized, double-blind, placebo-controlled trial in 662 patients with HCV genotype 1 who had previously failed treatment with pegylated interferon and ribavirin.[10] The study evaluated two this compound-based regimens against a control arm of pegylated interferon and ribavirin.[11]

  • ILLUMINATE (NCT00758043): An open-label, randomized trial in 540 treatment-naïve patients with HCV genotype 1 designed to assess the non-inferiority of a 24-week versus a 48-week total treatment duration in patients who achieved an extended rapid virologic response (eRVR).[12][13]

Patient Population

Inclusion criteria for these trials generally included:

  • Adults with chronic HCV genotype 1 infection.

  • Compensated liver disease.

  • Specific trials targeted either treatment-naïve or treatment-experienced populations (relapsers, partial responders, and null responders).

Exclusion criteria often included:

  • Decompensated liver disease.

  • Co-infection with Hepatitis B virus (HBV) or Human Immunodeficiency Virus (HIV) in some studies, though separate trials for co-infected populations were also conducted.

  • Other significant medical conditions that would contraindicate treatment.

Treatment Regimens
  • This compound-based therapy: this compound was administered orally at a dose of 750 mg every 8 hours with food for 12 weeks in combination with pegylated interferon alfa-2a (180 µg weekly) and weight-based ribavirin (1000 or 1200 mg daily).[11][12]

  • Standard of Care: Pegylated interferon alfa-2a (180 µg weekly) and weight-based ribavirin (1000 or 1200 mg daily) for 24 to 48 weeks.[14]

Efficacy and Safety Assessments
  • Efficacy: The primary endpoint was SVR, with HCV RNA levels measured at various time points during and after treatment using quantitative real-time PCR assays.[9] An extended rapid virologic response (eRVR) was defined as undetectable HCV RNA at weeks 4 and 12 of treatment.[12]

  • Safety: Adverse events were monitored and graded throughout the studies. Laboratory parameters, including hemoglobin for anemia and dermatological assessments for rash, were regularly performed. Management of adverse events often involved dose reduction of ribavirin or, in severe cases, discontinuation of the offending agent.[15][16]

Mechanism of Action and Experimental Workflow

Signaling Pathway: HCV NS3/4A Protease Inhibition

The Hepatitis C virus produces a single large polyprotein that must be cleaved by viral and host proteases to generate functional viral proteins essential for replication.[8][17][18] The HCV NS3/4A serine protease is responsible for four of these critical cleavages.[8][17][18] this compound is a direct-acting antiviral that binds to the active site of the NS3/4A protease, inhibiting its function and thereby preventing viral replication.[18]

HCV_Polyprotein_Processing cluster_polyprotein HCV Polyprotein cluster_viral_proteins Mature Viral Proteins polyprotein C E1 E2 p7 NS2 NS3 NS4A NS4B NS5A NS5B host_protease Host Proteases polyprotein->host_protease Cleavage ns2_3_protease NS2-3 Protease polyprotein->ns2_3_protease Cleavage ns3_4a_protease NS3/4A Protease polyprotein->ns3_4a_protease Cleavage structural Structural Proteins (C, E1, E2, p7) host_protease->structural non_structural Non-Structural Proteins (NS2, NS3, NS4A, NS4B, NS5A, NS5B) ns2_3_protease->non_structural ns3_4a_protease->non_structural This compound This compound This compound->inhibition

Caption: Mechanism of this compound action on HCV polyprotein processing.

Experimental Workflow: Response-Guided Therapy in Clinical Trials

The clinical trials for this compound often employed a response-guided therapy approach, where the duration of treatment was determined by the patient's on-treatment virologic response. This workflow is exemplified by the ILLUMINATE trial.

Experimental_Workflow start Patient Enrollment (Treatment-Naïve, HCV Genotype 1) treatment_phase_1 12 Weeks Triple Therapy: This compound + Peg-IFN/RBV start->treatment_phase_1 hcv_rna_assessment HCV RNA Assessment (Weeks 4 & 12) treatment_phase_1->hcv_rna_assessment erVR_positive eRVR Achieved (Undetectable HCV RNA) hcv_rna_assessment->erVR_positive Yes erVR_negative eRVR Not Achieved hcv_rna_assessment->erVR_negative No randomization Randomization erVR_positive->randomization treatment_phase_2b 36 Weeks Dual Therapy: Peg-IFN/RBV erVR_negative->treatment_phase_2b treatment_phase_2a 12 Weeks Dual Therapy: Peg-IFN/RBV randomization->treatment_phase_2a Arm 1 randomization->treatment_phase_2b Arm 2 svr_assessment_24 SVR Assessment (24 Weeks Post-Treatment) treatment_phase_2a->svr_assessment_24 svr_assessment_48 SVR Assessment (24 Weeks Post-Treatment) treatment_phase_2b->svr_assessment_48 end_24 End of Study (24-week arm) svr_assessment_24->end_24 end_48 End of Study (48-week arm) svr_assessment_48->end_48

Caption: Generalized workflow for response-guided therapy in this compound clinical trials.

Conclusion

This compound, when used in a triple-therapy regimen, marked a pivotal moment in the evolution of HCV treatment, significantly improving virologic cure rates for patients with genotype 1 infection compared to the previous standard of care. The extensive clinical trial program provided a wealth of data on its efficacy and safety profile, establishing the benefit of direct-acting antiviral agents. While this compound has since been superseded by newer, more potent, and better-tolerated all-oral regimens, the principles of targeting specific viral enzymes and the concept of response-guided therapy, rigorously evaluated in the this compound trials, continue to inform the development of curative therapies for Hepatitis C.

References

Independent validation of published Telaprevir clinical trial results

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Look at Telaprevir: A Comparative Guide to Clinical Trial Results and Real-World Evidence

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pivotal clinical trial data for this compound with real-world observational data, offering a comprehensive overview of its efficacy and safety profile.

This compound, a direct-acting antiviral agent, marked a significant advancement in the treatment of chronic Hepatitis C Virus (HCV) genotype 1 infection. Its approval was based on a series of robust Phase 2 and Phase 3 clinical trials. This guide delves into the key findings from the pivotal ADVANCE, ILLUMINATE, and REALIZE trials and juxtaposes them with data from the PegBase observational study, which provides insights into this compound's performance in a real-world clinical setting.

Efficacy of this compound: Pivotal Trials vs. Real-World Data

The primary measure of efficacy in HCV treatment is the Sustained Virologic Response (SVR), defined as having an undetectable level of HCV RNA in the blood 12 or 24 weeks after the end of treatment. The following tables summarize the SVR rates observed in the pivotal clinical trials compared to the real-world data from the PegBase study.

Table 1: Sustained Virologic Response (SVR) in Treatment-Naïve Patients

StudyTreatment ArmSVR Rate (%)
Pivotal Trials
ADVANCE[1][2]This compound-based regimen75
Peginterferon + Ribavirin (Control)44
ILLUMINATE[3]This compound-based regimen (24 weeks)92
This compound-based regimen (48 weeks)88
Real-World Evidence
PegBase[4][5]This compound + Peginterferon alfa-2a + Ribavirin65.3
This compound + Peginterferon alfa-2b + Ribavirin58.6

Table 2: Sustained Virologic Response (SVR) in Treatment-Experienced Patients

StudyPatient PopulationTreatment ArmSVR Rate (%)
Pivotal Trial
REALIZEPrior RelapsersThis compound-based regimen86
Peginterferon + Ribavirin (Control)24
Prior Partial RespondersThis compound-based regimen57
Peginterferon + Ribavirin (Control)15
Prior Null RespondersThis compound-based regimen31
Peginterferon + Ribavirin (Control)5
Real-World Evidence
PegBase[4][5]Previously TreatedThis compound + Peginterferon alfa-2a + Ribavirin60.3
This compound + Peginterferon alfa-2b + Ribavirin56.1

Safety and Tolerability: A Comparative Overview

The safety profile of this compound in combination with peginterferon and ribavirin was a key focus of the clinical development program. Rash and anemia were among the most frequently reported adverse events.

Table 3: Incidence of Common Adverse Events (%)

Adverse EventADVANCE Trial (this compound Arms)[1]REALIZE Trial (this compound Arms)PegBase Study (this compound Arms)[4]
Rash37>30~16
Anemia37Not specifiedNot specified
PruritusNot specified>30Not specified
NauseaNot specified>30Not specified
FatigueNot specified>30Not specified

Experimental Protocols

A summary of the methodologies for the key studies is provided below.

Pivotal Clinical Trials (ADVANCE, ILLUMINATE, REALIZE)
  • Study Design: These were Phase 3, randomized, controlled trials. The ADVANCE and ILLUMINATE studies focused on treatment-naïve patients[1][6], while the REALIZE study enrolled patients who had previously failed interferon-based therapy.

  • Patient Population: Adult patients with chronic HCV genotype 1 infection. Key exclusion criteria included co-infection with Hepatitis B virus or HIV, and evidence of decompensated liver disease[6].

  • Treatment Regimens:

    • This compound Arms: this compound (750 mg every 8 hours) was administered for 12 weeks in combination with peginterferon alfa-2a or alfa-2b and ribavirin. The total duration of therapy (24 or 48 weeks) was guided by the patient's virologic response at weeks 4 and 12 (response-guided therapy)[1][6][7].

    • Control Arms: Peginterferon alfa and ribavirin for 48 weeks[1].

  • Primary Endpoint: The primary efficacy endpoint for these trials was Sustained Virologic Response (SVR), defined as undetectable HCV RNA 24 weeks after the planned end of treatment[1][7].

  • HCV RNA Quantification: Plasma HCV RNA levels were measured using the COBAS TaqMan HCV RNA assay, which has a lower limit of quantification of 25 IU/mL and a lower limit of detection of 10 IU/mL[8].

PegBase Observational Study
  • Study Design: An international, prospective, observational cohort study designed to assess the efficacy and safety of HCV treatments in routine clinical practice[4][5].

  • Patient Population: Adult patients with chronic HCV infection (including genotype 1) who were treatment-naïve or previously treated. Decisions regarding treatment were at the discretion of the treating physician based on local standards of care[4][5][9].

  • Treatment Regimens: Patients received either dual therapy with peginterferon and ribavirin or triple therapy with the addition of a protease inhibitor (this compound or Boceprevir). Dosing and duration were determined by the physician[4][5][9].

  • Primary Endpoint: The primary efficacy outcome was SVR at 12 weeks post-treatment (SVR12)[4][5].

  • Data Collection: Data on patient characteristics, treatment, virologic response, and adverse events were collected as part of routine clinical care[9].

Visualizing the Data and Processes

To better understand the workflow of comparing clinical trial data and the mechanism of this compound, the following diagrams are provided.

G cluster_0 Pivotal Clinical Trials cluster_1 Real-World Evidence ADVANCE ADVANCE Data Extraction Data Extraction ADVANCE->Data Extraction ILLUMINATE ILLUMINATE ILLUMINATE->Data Extraction REALIZE REALIZE REALIZE->Data Extraction PegBase Study PegBase Study PegBase Study->Data Extraction Comparative Analysis Comparative Analysis Data Extraction->Comparative Analysis Efficacy (SVR) Efficacy (SVR) Comparative Analysis->Efficacy (SVR) Safety (Adverse Events) Safety (Adverse Events) Comparative Analysis->Safety (Adverse Events) HCV RNA HCV RNA Host Cell Ribosome Host Cell Ribosome HCV RNA->Host Cell Ribosome Translation HCV Polyprotein HCV Polyprotein Host Cell Ribosome->HCV Polyprotein NS3/4A Protease NS3/4A Protease HCV Polyprotein->NS3/4A Protease Cleavage by Viral Replication Blocked Viral Replication Blocked NS3/4A Protease->Viral Replication Blocked Mature Viral Proteins Mature Viral Proteins NS3/4A Protease->Mature Viral Proteins This compound This compound This compound->NS3/4A Protease Inhibits New Virus Assembly New Virus Assembly Mature Viral Proteins->New Virus Assembly

References

Safety Operating Guide

Essential Safety and Logistical Guidance for the Proper Disposal of Telaprevir

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive procedural guidance for the safe and compliant disposal of Telaprevir, a direct-acting antiviral medication. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating its management as hazardous waste.

Core Safety and Handling Summary

Immediate safety protocols and disposal logistics are summarized in the table below. This information is derived from safety data sheets (SDS) and general best practices for handling hazardous pharmaceutical waste in a laboratory setting.

ParameterGuidelineSource
Hazard Classification Harmful if swallowed. Very toxic to aquatic life with long lasting effects.[1][2]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.[3]
Primary Disposal Method Dispose of contents and container to an approved hazardous waste disposal plant.[1][4]
Spill Cleanup Absorb spills with inert material (e.g., diatomite, universal binders). Decontaminate surfaces and equipment by scrubbing with alcohol.[1][3]
Incompatible Materials Strong oxidizing agents, strong acids, and strong alkalis.[1][2][4]
Storage of Waste Keep waste containers tightly sealed in a cool, well-ventilated area.[1]

This compound Disposal Workflow

The logical workflow for the proper disposal of this compound waste from a laboratory setting is outlined below. This diagram illustrates the decision-making process and procedural steps from the point of waste generation to its final disposal.

Telaprevir_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Waste Containment cluster_2 Waste Storage & Disposal Waste Generated Waste Generated Segregate Waste Segregate Waste Waste Generated->Segregate Waste Solid vs. Liquid Solid Waste Container Solid Waste Container Segregate Waste->Solid Waste Container Unused/expired tablets, contaminated labware Liquid Waste Container Liquid Waste Container Segregate Waste->Liquid Waste Container Contaminated solvents Label Container Label Container Solid Waste Container->Label Container Liquid Waste Container->Label Container Store in Designated Area Store in Designated Area Label Container->Store in Designated Area Hazardous Waste, This compound Arrange for Pickup Arrange for Pickup Store in Designated Area->Arrange for Pickup Contact certified hazardous waste vendor Incineration Incineration Arrange for Pickup->Incineration Final Disposal

Caption: Logical workflow for the proper disposal of this compound waste.

Experimental Protocols: Decontamination of Surfaces and Equipment

While no specific chemical degradation protocol for bulk this compound waste is currently established in the scientific literature, decontamination of surfaces and equipment after handling is crucial. The following procedure is based on recommendations from safety data sheets.

Objective: To decontaminate laboratory surfaces and non-disposable equipment contaminated with this compound.

Materials:

  • 70% Ethanol or Isopropyl Alcohol

  • Absorbent pads

  • Personal Protective Equipment (PPE): gloves, lab coat, eye protection

  • Hazardous waste container for contaminated materials

Procedure:

  • Don appropriate PPE.

  • Prepare the decontamination solution: Use a solution of 70% ethanol or isopropyl alcohol.

  • Contain the contamination: If cleaning a spill, first absorb the bulk of the material with an inert absorbent pad.

  • Apply the decontamination solution: Liberally apply the alcohol solution to the contaminated surface or equipment.

  • Scrub the surface/equipment: Using a clean absorbent pad, scrub the area to ensure complete contact with the decontaminating solution. For equipment, ensure all contaminated parts are thoroughly wiped.

  • Allow for sufficient contact time: Let the alcohol solution remain on the surface for at least 5 minutes to ensure decontamination.

  • Wipe the surface/equipment dry: Using a new, clean absorbent pad, wipe the surface or equipment to remove the alcohol and any residual this compound.

  • Dispose of all contaminated materials: All used absorbent pads, gloves, and any other disposable materials used in the decontamination process must be placed in a designated hazardous waste container for incineration.

Current State of Knowledge on this compound Degradation for Disposal

Extensive searches of scientific literature and regulatory guidelines did not yield a specific, validated protocol for the chemical inactivation or degradation of this compound for laboratory waste disposal purposes. Studies on this compound have primarily focused on its metabolic pathways in the human body, which involve hydrolysis, oxidation, and reduction, with CYP3A4 being the primary enzyme involved.[5] Research has also indicated that this compound is not expected to undergo environmental hydrolysis.[4]

Given the high aquatic toxicity of this compound, direct disposal into the sanitary sewer system is strictly prohibited. The recommended and most prudent course of action is the collection of all this compound waste (solid and liquid) by a certified hazardous waste management vendor for high-temperature incineration. This method ensures the complete destruction of the active pharmaceutical ingredient, thereby preventing its release into the environment.

Researchers should consult their institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste collection and disposal procedures.

References

Essential Safety and Logistical Guidance for Handling Telaprevir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of Telaprevir. It includes detailed operational procedures and disposal plans to ensure the safety of laboratory personnel and the integrity of research.

Personal Protective Equipment and Engineering Controls

While a specific Occupational Exposure Limit (OEL) for this compound has not been established by major regulatory bodies, a cautious approach to handling is paramount. The following table summarizes the recommended personal protective equipment (PPE) and engineering controls to minimize exposure.

Control TypeRecommendationStandard/Specification
Engineering Controls Ensure adequate ventilation. Use of a chemical fume hood is recommended, especially when handling powdered forms or creating solutions.-
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles.OSHA 29 CFR 1910.133 or European Standard EN166[1]
Skin Protection Wear appropriate protective gloves (chemical-resistant) and a lab coat or other protective clothing to prevent skin exposure.[1][2]-
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if engineering controls are not sufficient, if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1][2]OSHA 29 CFR 1910.134 or European Standard EN 149[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical. Follow these procedural steps to ensure a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Wear appropriate PPE (lab coat, gloves, and safety glasses) when handling the container.

  • Store this compound in a tightly sealed container in a dry and well-ventilated place.[1]

  • For long-term stability, store in a freezer and under an inert atmosphere.[1]

2. Preparation and Use:

  • All handling of powdered this compound that may generate dust should be conducted in a chemical fume hood to avoid inhalation.[1]

  • Before handling, ensure all required PPE is donned correctly.

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not eat, drink, or smoke in the area where this compound is being handled.[1][3]

  • Wash hands thoroughly after handling.[1][4]

3. Spill Management:

  • In case of a spill, cordon off the area.[2]

  • Wear a self-contained breathing apparatus, protective clothing, and heavy rubber gloves for cleanup.[2]

  • For solid spills, sweep up the material and place it into a suitable, closed container for disposal. Avoid generating dust.[1]

  • For liquid spills, absorb with a finely-powdered liquid-binding material (e.g., diatomite).[2]

  • Decontaminate the spill surface and any affected equipment by scrubbing with alcohol.[2]

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and potential harm.

  • Dispose of contents and containers in accordance with local, regional, national, and international regulations.[3]

  • All waste materials should be sent to an approved waste disposal plant.[1]

  • Do not dispose of this compound down the drain or in the regular trash.

Workflow for Safe Handling of this compound

The following diagram outlines the key procedural steps and decision points for the safe handling and disposal of this compound.

Telaprevir_Handling_Workflow This compound Safe Handling and Disposal Workflow cluster_receipt Receipt & Storage cluster_handling Handling & Use cluster_disposal Disposal cluster_spill Spill Response start Receive Shipment inspect Inspect Container start->inspect store Store in Freezer (Inert Atmosphere) inspect->store don_ppe Don Appropriate PPE (Gloves, Gown, Eye Protection) store->don_ppe prepare Prepare in Fume Hood don_ppe->prepare use Conduct Experiment prepare->use collect_waste Collect Waste (Contaminated Materials) use->collect_waste spill Spill Occurs use->spill dispose Dispose via Approved Waste Disposal Service collect_waste->dispose spill->use No evacuate Evacuate & Cordon Off Area spill->evacuate Yes don_spill_ppe Don Specialized PPE (Respirator, Heavy Gloves) evacuate->don_spill_ppe cleanup Clean Up Spill don_spill_ppe->cleanup decontaminate Decontaminate Area cleanup->decontaminate decontaminate->collect_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Telaprevir
Reactant of Route 2
Telaprevir

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.